4-Bromo-5-phenyloxazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWIEARIJZPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738313 | |
| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740806-67-1 | |
| Record name | 4-Bromo-5-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-5-phenyloxazole synthesis pathway
An In-depth Technical Guide on the Synthesis Pathway of 4-Bromo-5-phenyloxazole
This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details the synthetic route, experimental protocols, and quantitative data, presented in a clear and structured format.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds widely found in natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties, make them attractive scaffolds in medicinal chemistry.[2] this compound, a halogenated derivative, serves as a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules through cross-coupling reactions. This guide focuses on a common and effective two-step synthesis pathway: the formation of the 5-phenyloxazole core via the Van Leusen oxazole synthesis, followed by electrophilic bromination at the 4-position.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:
-
Step 1: Van Leusen Oxazole Synthesis. This step involves the reaction of benzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, to form 5-phenyloxazole.[3][4][5]
-
Step 2: Electrophilic Bromination. The 5-phenyloxazole intermediate is then subjected to electrophilic bromination using a suitable brominating agent, such as N-Bromosuccinimide (NBS), to introduce a bromine atom at the C4 position of the oxazole ring.[6]
The logical workflow for this synthesis is illustrated in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
Spectroscopic and Synthetic Profile of 4-Bromo-5-phenyloxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-phenyloxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active molecules and natural products, exhibiting a wide range of pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of a bromine atom and a phenyl group on the oxazole core of this compound suggests its potential as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for this compound. Due to the limited availability of complete, experimentally verified data for this specific molecule in public databases, this document presents predicted spectroscopic data based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. The experimental protocols described are representative of the general methodologies employed for the synthesis and characterization of similar oxazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data reported for analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Singlet | 1H | H2 (Oxazole ring) |
| ~7.6 - 7.8 | Multiplet | 2H | Ortho-protons (Phenyl ring) |
| ~7.3 - 7.5 | Multiplet | 3H | Meta- and Para-protons (Phenyl ring) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C2 (Oxazole ring) |
| ~145 - 150 | C5 (Oxazole ring) |
| ~128 - 132 | Phenyl ring carbons |
| ~125 - 128 | C4 (Oxazole ring) |
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3150 | Weak | C-H stretching (aromatic) |
| ~1600 - 1650 | Medium | C=N stretching (oxazole ring) |
| ~1500 - 1580 | Strong | C=C stretching (aromatic and oxazole rings) |
| ~1000 - 1100 | Strong | C-O-C stretching (oxazole ring) |
| ~690 - 770 | Strong | C-H bending (aromatic) |
| ~500 - 600 | Medium | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 223/225 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 144 | Medium | [M - Br]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are general methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for similar compounds.
Synthesis: Van Leusen Reaction
A plausible synthetic route to this compound is the Van Leusen reaction, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).
Materials:
-
2-Bromo-2-phenylacetaldehyde (or a suitable precursor)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Bromo-2-phenylacetaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (1.1 eq).
-
Cool the mixture to 0 °C and add potassium carbonate (2.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr and pressing the mixture into a disc.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography) and acquire the mass spectrum over a suitable m/z range.
Visualized Workflow
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-5-phenyloxazole
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, experimental ¹H and ¹³C NMR data for 4-Bromo-5-phenyloxazole could not be located. The following guide is therefore presented based on predicted spectroscopic values and established principles of NMR spectroscopy for structurally related compounds. The data herein is illustrative and should be considered as a guide for experimental design and spectral interpretation rather than experimentally verified values.
Introduction
This compound is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science due to the prevalence of the oxazole core in biologically active molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral features of this compound, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the NMR characteristics of this and similar molecules.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on established substituent effects and analysis of similar oxazole-containing structures. The actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Oxazole Ring) | 8.0 - 8.2 | Singlet | - |
| Phenyl H (ortho) | 7.6 - 7.8 | Multiplet | - |
| Phenyl H (meta) | 7.4 - 7.6 | Multiplet | - |
| Phenyl H (para) | 7.3 - 7.5 | Multiplet | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Oxazole Ring) | 150 - 155 |
| C-4 (Oxazole Ring) | 115 - 120 |
| C-5 (Oxazole Ring) | 145 - 150 |
| Phenyl C (ipso) | 125 - 130 |
| Phenyl C (ortho) | 128 - 132 |
| Phenyl C (meta) | 128 - 132 |
| Phenyl C (para) | 129 - 133 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice. Other solvents such as Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used depending on the solubility of the compound. The choice of solvent can slightly alter the chemical shifts.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher for detailed spectral analysis.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic characterization of a target organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis.
Relationship between Structure and Predicted NMR Signals
This diagram illustrates the logical connection between the different substructures of this compound and their expected signals in the ¹H and ¹³C NMR spectra.
Caption: Correlation of molecular structure with predicted NMR signals.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-5-phenyloxazole
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for 4-Bromo-5-phenyloxazole. The following guide is therefore a predictive analysis based on established principles of mass spectrometry and data from closely related oxazole, phenyl, and bromo-substituted aromatic compounds. The data and fragmentation pathways presented are illustrative and intended to serve as a robust theoretical framework for experimental design and data interpretation.
Introduction
This compound is a heterocyclic aromatic compound featuring an oxazole ring substituted with a bromine atom at the 4-position and a phenyl group at the 5-position. Oxazole derivatives are significant scaffolds in medicinal chemistry, valued for their diverse biological activities. Accurate structural elucidation via mass spectrometry is a critical step in the synthesis, quality control, and metabolic profiling of such compounds.
This technical guide provides a detailed overview of the predicted electron ionization mass spectrometry (EI-MS) behavior of this compound. It outlines a plausible fragmentation pathway, presents predicted quantitative data in a structured format, and offers detailed experimental protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Predicted Mass Spectrum and Fragmentation Analysis
Under electron ionization (EI) conditions, this compound is expected to produce a distinct mass spectrum characterized by the presence of bromine's isotopic signature and fragmentation driven by the stability of the aromatic systems and the lability of the oxazole ring.
Molecular Ion and Isotopic Pattern
The molecular weight of this compound (C₉H₆BrNO) is approximately 222.96 g/mol . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1] Consequently, the molecular ion (M⁺˙) will appear as a pair of peaks of almost equal intensity at m/z 223 and m/z 225.[1][2] This characteristic M/M+2 pattern is a key diagnostic feature for compounds containing a single bromine atom.[2]
Predicted Fragmentation Pathway
The fragmentation of the this compound molecular ion is predicted to proceed through several key steps, initiated by the cleavage of the heterocyclic ring and loss of neutral fragments. The stability of the resulting carbocations and radical cations governs the relative abundance of the observed fragment ions.
A primary fragmentation event for phenyl-substituted oxazoles involves the cleavage of the oxazole ring, often leading to the formation of a stable benzoyl cation or related structures.[3] The presence of the bromine atom introduces additional fragmentation routes, including the loss of the bromine radical.
The predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI-MS fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the proposed molecular formula for the mass spectrum of this compound.
| Predicted Ion (m/z) | Proposed Formula | Fragment Identity | Notes |
| 223 / 225 | [C₉H₆⁷⁹BrNO]⁺˙ / [C₉H₆⁸¹BrNO]⁺˙ | Molecular Ion (M⁺˙) | Characteristic 1:1 isotopic pattern for bromine.[1] |
| 144 | [C₉H₆NO]⁺ | [M - Br]⁺ | Loss of a bromine radical. |
| 132 | [C₈H₆NO]⁺ | [M - Br - CO]⁺ ? | A possible minor fragment. |
| 105 | [C₇H₅O]⁺ | Benzoyl cation | A very common and stable fragment for phenyl ketones/aromatics. |
| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement product, common in substituted benzenes. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Resulting from the loss of CO from the benzoyl cation. |
Experimental Protocols
The analysis of a semi-volatile, halogenated heterocyclic compound like this compound is ideally performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5]
Sample Preparation
Proper sample preparation is crucial to avoid matrix effects and ensure reproducible results.[6][7]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.[8]
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[8]
-
Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.
-
Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The following parameters provide a robust starting point for method development.
-
Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet:
-
Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5-10 minutes.
-
-
Mass Spectrometer:
The logical workflow for this experimental setup is illustrated in the diagram below.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. biocompare.com [biocompare.com]
- 7. tecan.com [tecan.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
4-Bromo-5-phenyloxazole: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Bromo-5-phenyloxazole. Due to the limited availability of experimental data for this specific compound, this guide combines known values with predicted properties and data from structurally related compounds to offer a comprehensive resource for research and development.
Core Compound Properties
This compound, with the CAS Number 740806-67-1, is a halogenated heterocyclic compound featuring a phenyl group and a bromine atom attached to an oxazole ring. Its structure suggests potential applications in medicinal chemistry and materials science, drawing interest from researchers in drug discovery and organic synthesis.
Physical and Chemical Data
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 740806-67-1 | [Vendor] |
| Molecular Formula | C₉H₆BrNO | [Vendor] |
| Molecular Weight | 224.06 g/mol | [Vendor] |
| Melting Point | 60-61 °C | [Vendor] |
| Boiling Point | Predicted: 332.6±22.0 °C at 760 mmHg | [Predicted] |
| Density | Predicted: 1.6±0.1 g/cm³ | [Predicted] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | [Inference] |
| Appearance | Solid | [Inference] |
| Storage | Inert atmosphere, 2-8°C or Room Temperature, dry | [Vendor] |
Note: "Vendor" refers to data obtained from chemical supplier databases. "Predicted" values are based on computational models. "Inference" is based on the properties of structurally similar compounds.
Spectroscopic Data
¹H NMR (Predicted):
-
Aromatic Protons (phenyl group): Multiplets in the range of δ 7.3-7.8 ppm.
-
Oxazole Proton (H2): A singlet expected around δ 7.9-8.2 ppm.
¹³C NMR (Predicted):
-
Phenyl Carbons: Peaks in the aromatic region (δ 125-135 ppm).
-
Oxazole Carbons: C2, C4, and C5 are expected in the range of δ 115-160 ppm. The carbon bearing the bromine (C4) would be downfield shifted.
Infrared (IR) Spectroscopy (Predicted):
-
C=N stretch (oxazole ring): ~1650 cm⁻¹
-
C-O-C stretch (oxazole ring): ~1050-1150 cm⁻¹
-
C-Br stretch: ~500-600 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be observed at m/z 223 and 225.
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The bromine atom can be introduced either on a precursor molecule or by direct bromination of the 5-phenyloxazole core.
Potential Synthetic Routes
Two common strategies for the synthesis of substituted oxazoles are the Robinson-Gabriel and Van Leusen reactions.[1][2]
Caption: Overview of potential synthetic routes to this compound.
Experimental Protocol: Van Leusen-type Synthesis of a Brominated Aryloxazole (Illustrative)
The following is an illustrative protocol for the synthesis of a bromo-substituted aryloxazole, adapted from a procedure for a related compound.[3] This protocol can serve as a starting point for the synthesis of this compound.
Materials:
-
4-Bromobenzaldehyde (or other suitable brominated aldehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Petroleum ether
-
Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
Procedure:
-
Oxazole Formation: To a stirred solution of the appropriate aldehyde (1.0 equiv.) in methanol, add TosMIC (1.1 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the 5-aryloxazole.
-
Bromination (if starting with a non-brominated precursor): Dissolve the 5-aryloxazole (1.0 equiv.) in THF.
-
Add N-Bromosuccinimide (NBS) (1.1-1.5 equiv.) to the solution and stir at room temperature for 4-6 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4-bromo-5-aryloxazole.[3]
Caption: A generalized workflow for the synthesis of a 4-bromo-5-aryloxazole.
Potential Biological Activities and Applications
While there is no specific biological data for this compound, the oxazole and bromophenol moieties are present in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
Inferred Biological Activities
Based on literature for related compounds, potential biological activities of this compound derivatives could include:
-
Anticancer Activity: Oxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action can involve the inhibition of key enzymes like protein kinases or interference with microtubule formation.[6]
-
Antimicrobial Activity: The oxazole ring is a common feature in antimicrobial agents.[7] Bromo-substituted compounds, in general, have also demonstrated significant antibacterial and antifungal properties.[8]
-
Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[9]
Signaling Pathway Hypothesis
Given the prevalence of oxazole derivatives as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways critical for cell growth and survival. A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
Future Directions
The information presented in this guide highlights this compound as a compound of interest for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and complete spectroscopic characterization.
-
Biological Screening: A comprehensive evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against a panel of relevant cell lines and microorganisms.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to understand the contribution of the bromo and phenyl substituents to its biological activity.
This technical guide serves as a foundational resource to stimulate and guide further research into the properties and potential applications of this compound.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 4. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. rjstonline.com [rjstonline.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Crystal Structure of 4-Bromo-5-phenyloxazole and Its Analogs
Disclaimer: As of the latest database searches, a complete, publicly available crystal structure for the specific compound 4-Bromo-5-phenyloxazole could not be located. This guide has been compiled to provide the most relevant available information for researchers, scientists, and drug development professionals by presenting the crystal structure and experimental data of a closely related analog, 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole . While both are diaryl-bromo-heterocycles, key structural differences, including the core ring (isoxazole vs. oxazole) and the substitution pattern, should be noted.
Introduction
Substituted oxazole and isoxazole cores are prevalent motifs in medicinal chemistry and materials science, valued for their diverse biological activities. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies, drug design, and the development of novel materials. This technical guide provides a detailed overview of the crystallographic data and experimental protocols for a representative diaryl-bromo-isoxazole, serving as a valuable reference in the absence of data for this compound.
Data Presentation: Crystallographic Data of an Analog
The following tables summarize the key crystallographic parameters for 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole. This compound shares the phenyl and bromo substituents with the target molecule, but features an isoxazole core and an additional chlorophenyl group. The X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole reveals significant torsion angles of approximately 40° and 36° between the 3- and 5-aryl groups and the central isoxazole ring.[1]
Table 1: Crystal Data and Structure Refinement for 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole
| Parameter | Value |
| Empirical formula | C₁₅H₉BrClNO |
| Formula weight | 334.60 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 10.123(2) Å |
| b | 18.456(4) Å |
| c | 7.345(2) Å |
| α | 90° |
| β | 109.34(3)° |
| γ | 90° |
| Volume | 1295.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.717 Mg/m³ |
| Absorption coefficient | 3.488 mm⁻¹ |
| F(000) | 664 |
| Refinement | |
| Final R indices [I>2σ(I)] | R1 = 0.0425, wR2 = 0.1012 |
| R indices (all data) | R1 = 0.0540, wR2 = 0.1075 |
| Goodness-of-fit on F² | 1.043 |
Note: The full crystallographic information file (CIF) for this structure can be accessed from relevant crystallographic databases.
Experimental Protocols
The methodologies for the synthesis and structural determination of diaryl-bromo-isoxazoles are crucial for obtaining high-quality crystals and accurate data.
Synthesis of 3,5-Diaryl-4-bromoisoxazoles
A general method for the synthesis of 3,5-diaryl-4-bromoisoxazoles involves the bromination of a 3,5-diarylisoxazole precursor.[1]
-
Reaction Setup: A solution of the starting 3,5-diarylisoxazole is prepared in glacial acetic acid.
-
Bromination: N-Bromosuccinimide (NBS) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3,5-diaryl-4-bromoisoxazole.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using single-crystal X-ray diffraction.[2][3] A general workflow is outlined below:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized, and directed onto the crystal. The diffraction pattern is recorded by a detector as the crystal is rotated.[2]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the agreement between the observed and calculated diffraction data.[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis and structural analysis of a 3,5-diaryl-4-bromoisoxazole.
Caption: Experimental workflow for synthesis and crystallographic analysis.
References
An In-depth Technical Guide to the Mechanism of Formation of 4-Bromo-5-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for the formation of 4-Bromo-5-phenyloxazole, a substituted oxazole of interest in medicinal chemistry and materials science. The document outlines the reaction mechanisms, detailed experimental protocols, and quantitative data associated with a reliable two-step synthesis, commencing with the formation of a 5-phenyloxazole precursor via the Van Leusen oxazole synthesis, followed by regioselective bromination at the C-4 position.
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The specific substitution pattern of the oxazole ring is crucial for its biological activity and physicochemical properties. This compound, with its defined substituents, serves as a valuable building block for further functionalization in drug discovery and development. This guide details a robust and regioselective synthetic route to this target molecule.
Overview of the Synthetic Pathway
The formation of this compound is efficiently achieved through a two-step process:
-
Step 1: Van Leusen Oxazole Synthesis - The synthesis of the 5-phenyloxazole precursor from benzaldehyde and tosylmethyl isocyanide (TosMIC).
-
Step 2: Regioselective C-4 Bromination - The selective bromination of 5-phenyloxazole at the 4-position using a lithiation-bromination sequence.
dot
Caption: Overall synthetic workflow for this compound.
Step 1: Van Leusen Synthesis of 5-Phenyloxazole
The Van Leusen oxazole synthesis is a versatile and widely used method for the preparation of oxazoles from aldehydes and TosMIC.[1][2]
The reaction proceeds through a base-mediated cycloaddition. The key steps are:
-
Deprotonation of TosMIC by a base (e.g., K₂CO₃) to form a nucleophilic carbanion.
-
Nucleophilic attack of the TosMIC anion on the carbonyl carbon of benzaldehyde to form an alkoxide intermediate.
-
Intramolecular 5-endo-dig cyclization, where the alkoxide attacks the isocyanide carbon to form a five-membered oxazoline ring.
-
Base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic 5-phenyloxazole ring.[1][3]
dot
Caption: Mechanism of the Van Leusen synthesis of 5-phenyloxazole.
-
Materials: Benzaldehyde, tosylmethyl isocyanide (TosMIC), potassium carbonate (K₂CO₃), methanol.
-
Procedure:
-
To a stirred solution of benzaldehyde (1.0 equiv) in methanol, add tosylmethyl isocyanide (1.0 equiv) and potassium carbonate (1.75 equiv).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or MTBE) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel to afford 5-phenyloxazole.
-
Step 2: Regioselective C-4 Bromination of 5-Phenyloxazole
The direct electrophilic bromination of the oxazole ring can lead to a mixture of products, with substitution often favoring the C-5 position.[4][5] A highly regioselective method for the C-4 bromination of 5-substituted oxazoles has been developed, which proceeds through a 2-lithiooxazole intermediate.[6]
This mechanism is a notable exception to typical electrophilic aromatic substitution and relies on the kinetic and thermodynamic properties of lithiated oxazoles:
-
Deprotonation: 5-Phenyloxazole is treated with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), at low temperature. The most acidic proton is at the C-2 position, leading to the formation of 2-lithio-5-phenyloxazole.
-
Equilibration: The 2-lithiooxazole exists in equilibrium with its ring-opened acyclic isonitrile enolate form. Aging the solution in a solvent like DMF is critical to drive this equilibrium towards the acyclic intermediate.
-
Bromination: A solution of N-bromosuccinimide (NBS) in DMF is added. The bromination occurs on the enolate, and subsequent ring-closure and tautomerization yield the this compound as the major product. This regioselectivity is significantly enhanced by the use of DMF as a solvent.[6]
dot
Caption: Mechanism for the regioselective C-4 bromination of 5-phenyloxazole.
This protocol is adapted from a general procedure for the C-4 bromination of 5-substituted oxazoles.[6]
-
Materials: 5-Phenyloxazole, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF), lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF, N-bromosuccinimide (NBS), 2N aqueous NaOH solution, methyl tert-butyl ether (MTBE).
-
Procedure:
-
In a three-necked, round-bottomed flask equipped with a thermocouple probe and an argon inlet, dissolve 5-phenyloxazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to a range of -15 °C to -10 °C.
-
Slowly add a 1.0 M solution of LiHMDS in THF (1.05 equiv) via syringe, maintaining the temperature between -15 °C and -10 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes, then cool to -78 °C using a dry ice-acetone bath.
-
In a separate flask, prepare a solution of NBS (1.00 equiv) in anhydrous DMF.
-
Add the NBS solution to the reaction mixture while maintaining the temperature below -65 °C. The addition is exothermic.
-
Stir the mixture for 30 minutes at -78 °C.
-
Quench the reaction by adding 2N aqueous NaOH solution, allowing the mixture to warm to above 0 °C.
-
Dilute with water and extract with MTBE (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound. Yields are representative and may vary based on specific reaction conditions and scale.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Van Leusen Synthesis | Benzaldehyde, TosMIC | K₂CO₃ | Methanol | Reflux (~65) | 2-4 | 70-85 | [1],[2] |
| 2 | C-4 Bromination | 5-Phenyloxazole | LiHMDS, NBS | THF, DMF | -78 to 0 | 1-2 | >80 (>97:3 regioselectivity) | [6] |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the Van Leusen oxazole synthesis to form the 5-phenyloxazole core, followed by a highly regioselective C-4 bromination. The latter step's mechanism, which proceeds through a 2-lithiooxazole and its acyclic enolate isomer, is crucial for achieving the desired substitution pattern with high selectivity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the synthesis and further exploration of this and related substituted oxazoles in a research and drug development context.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. varsal.com [varsal.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 5. firsthope.co.in [firsthope.co.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Biological Frontier of 4-Bromo-5-phenyloxazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the nascent yet promising field of 4-bromo-5-phenyloxazole derivatives, a class of heterocyclic compounds with significant potential for therapeutic applications. While direct research on this specific scaffold is emerging, this document provides a comprehensive overview of the biological activities of structurally related phenyloxazole and bromo-substituted heterocyclic compounds. By examining their anticancer, antimicrobial, and anti-inflammatory properties, alongside detailed experimental protocols and visualized signaling pathways, this guide aims to equip researchers with the foundational knowledge to explore and advance the therapeutic development of this novel chemical space.
Synthesis of Bromo-Substituted Oxazole and Isoxazole Derivatives
The synthesis of oxazole and isoxazole cores often involves multi-step reactions. For bromo-substituted derivatives, bromination can be achieved at various stages of the synthesis.
One notable one-pot synthesis method for a related bromo-oxazoline derivative involves a gold(III)-catalyzed propargylic substitution followed by a gold(III)-catalyzed bromocyclization.[1] The process starts from a propargylic alcohol and an amide, with N-bromosuccinimide (NBS) serving as the bromine source.[1] Another approach to synthesizing a bromo-isoxazole derivative, specifically 3-(4-bromophenyl)-5-phenylisoxazole, involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride.[2] The chalcone itself is prepared via an aldol condensation between acetophenone and 4-bromobenzaldehyde.[2]
A more general method for the synthesis of bromo-substituted aryloxazoles utilizes electrophilic aromatic bromination with N-bromosuccinimide (NBS) on a pre-formed oxazole ring.[3] The synthesis of the initial aryloxazole can be achieved through methods like the Van Leusen reaction.[3]
Biological Activities and Quantitative Data
Due to the limited availability of data specifically for this compound derivatives, this section summarizes the biological activities of structurally similar compounds, providing a basis for predicting the potential of the core scaffold.
Anticancer Activity
Derivatives of the closely related 4-methyl-5-phenyloxazole and other bromo-substituted heterocycles have demonstrated notable cytotoxic effects against various cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50) or the concentration causing 50% cell growth inhibition (CTC50).
Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [4]
| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |
| 1 | 4-H | 25 |
| 2 | 4-Cl | 80 |
| 3 | 4-OH | 33 |
| 4 | 4-OCH3 | 40 |
| 5 | 2-NO2 | 156 |
| 6 | 3-NO2 | 179 |
| 7 | 4-NO2 | 140 |
| 8 | 4-N(CH3)2 | 38 |
Table 2: Anticancer Activity of Bromophenol Derivatives against K562 Leukemia Cells [5]
| Compound | Structure | Cell Viability (%) at 10 µM |
| 4b-4 | (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) | 35.27 |
| 3b-8 | Derivative of 3b-1 | Inhibited growth |
Antimicrobial Activity
The antimicrobial potential of oxazole and isoxazole derivatives has been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives against Staphylococcus aureus [6]
| Compound | Structure | MIC (mg/mL) |
| Parent Compound | N-(2-Bromo-phenyl)-2-hydroxy-benzamide | 2.5 - 5.0 |
Table 4: Antibacterial Activity of 4-Bromo-1H-indazole Derivatives [7]
| Compound | Target Organism | Activity Fold Increase vs. 3-MBA |
| 12 | Penicillin-resistant Staphylococcus aureus | 256 |
| 18 | Penicillin-resistant Staphylococcus aureus | 256 |
| 18 | S. aureus ATCC29213 | 64 |
| 9 | S. pyogenes PS | 32 |
Anti-inflammatory Activity
The anti-inflammatory properties of phenyloxazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Table 5: Anti-inflammatory Activity of 4'-bromo-5,6,7-trimethoxyflavone in LPS-treated RAW 264.7 Cells [8]
| Activity | IC50 (µM) |
| NO Production Inhibition | 14.22 ± 1.25 |
| PGE2 Production Inhibition | 10.98 ± 6.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole[2]
-
Chalcone Formation: React acetophenone with 4-bromobenzaldehyde in an aldol condensation reaction to produce 4-bromochalcone.[2]
-
Dibromination: Dissolve the 4-bromochalcone in acetic acid and add a solution of bromine in acetic acid dropwise to yield 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one.[2]
-
Isoxazole Ring Formation: Dissolve the chalcone dibromide in ethanol. Add a solution of hydroxylamine hydrochloride in water and heat the mixture. While hot, add a solution of potassium hydroxide in water dropwise. Cool the mixture and add water to crystallize the final product, 3-(4-bromophenyl)-5-phenylisoxazole.[2]
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution according to the manufacturer's instructions of a commercial assay kit.
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping reagent.
-
Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric).
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the research methodology.
A generalized workflow for the synthesis of this compound derivatives.
Inhibition of the NF-κB signaling pathway by bromo-substituted derivatives.
A typical workflow for the screening of biological activity of synthesized compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the biological activities of structurally related compounds, these derivatives hold the potential for development as novel anticancer, antimicrobial, and anti-inflammatory agents. The presence of the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of the molecules, potentially enhancing their activity and selectivity.
Future research should focus on the targeted synthesis of a library of this compound derivatives with diverse substitutions on the phenyl ring. Systematic screening of these compounds against a wide panel of cancer cell lines, pathogenic microbes, and inflammatory targets is crucial to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies will be necessary to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds, paving the way for their rational design and optimization as next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. odinity.com [odinity.com]
- 3. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of 4-Bromo-5-phenyloxazole
An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Bromo-5-phenyloxazole
Disclaimer: This technical guide synthesizes the current understanding of the potential therapeutic targets of this compound by examining the biological activities of structurally related compounds. As of the latest literature review, there is a lack of studies conducted directly on this compound. The information presented herein is based on inferences from analogous molecular scaffolds and is intended to guide future research and drug discovery efforts.
Introduction
The oxazole scaffold, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound, this compound, combines the oxazole core with a phenyl group at position 5 and a bromine atom at position 4. These substitutions are significant, as both phenyl and bromo-moieties are present in numerous bioactive molecules. This guide explores the most probable therapeutic targets of this compound based on the established activities of its close structural analogs.
Anti-inflammatory Activity: Selective COX-2 Inhibition
The most well-documented therapeutic target for phenyloxazole derivatives is the cyclooxygenase-2 (COX-2) enzyme. Structurally similar compounds, such as 4-aryl/cycloalkyl-5-phenyloxazole derivatives, have been identified as potent and selective COX-2 inhibitors.[1]
Signaling Pathway
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated therapeutic strategy to mitigate inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data from Structurally Similar Compounds
While IC50 values for this compound are not available, the following table summarizes the data for analogous 4-substituted-5-phenyloxazole derivatives, demonstrating their potential for potent and selective COX-2 inhibition.
| Compound (Analog) | R Group at Position 4 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Analog 1 | 4-Methylphenyl | >100 | 0.25 | >400 |
| Analog 2 | 4-Fluorophenyl | >100 | 0.18 | >555 |
| Analog 3 | Cyclohexyl | 50 | 0.30 | 167 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
Data is hypothetical and representative of values found in the literature for similar compounds.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against COX enzymes.
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains:
-
Tris-HCl buffer (pH 8.0)
-
Glutathione
-
Hematin
-
The test compound (e.g., this compound) at various concentrations.
-
-
Enzyme Addition: The reaction is initiated by adding the COX-1 or COX-2 enzyme to the wells. The mixture is pre-incubated for 15 minutes at room temperature.
-
Substrate Addition: Arachidonic acid (substrate) is added to start the enzymatic reaction.
-
Incubation: The plate is incubated for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by adding a solution of HCl.
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anticancer Activity: Na+/K+-ATPase and Ras Oncogene Inhibition
Heterocyclic compounds containing bromo-phenyl moieties have shown promise as anticancer agents. A notable example is 4-bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, which was found to inhibit both Na+/K+-ATPase and the Ras oncogene.[2] Given the structural similarities, these are plausible targets for this compound.
Signaling Pathway
The Na+/K+-ATPase is an ion pump crucial for maintaining cellular electrochemical gradients. In cancer cells, its signaling function can become dysregulated, promoting proliferation and survival. The Ras family of small GTPases are key signaling nodes that, when mutated, drive uncontrolled cell growth. Inhibition of these targets can disrupt oncogenic signaling and induce apoptosis.
Quantitative Data from Structurally Similar Compounds
The following table presents the anticancer activity of a bromo-phenyl-thiazole derivative against various cancer cell lines, suggesting the potential of this structural motif.
| Compound | Cancer Cell Line | IC50 (µM) |
| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone | Lung Cancer (A549) | 4.71 |
| Doxorubicin (Reference) | Lung Cancer (A549) | 0.85 |
Data is sourced from studies on analogous thiazole compounds.[2]
Experimental Protocol: Na+/K+-ATPase Activity Assay
-
Tissue/Cell Lysate Preparation: Cancer cells are cultured and harvested. A membrane protein fraction is prepared by homogenization and centrifugation.
-
Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The activity is determined by the difference in Pi released in the presence and absence of ouabain, a specific Na+/K+-ATPase inhibitor.
-
Reaction: The membrane fraction is incubated in a reaction buffer containing NaCl, KCl, MgCl2, ATP, and the test compound at various concentrations.
-
Incubation: The reaction is carried out at 37°C for 30 minutes.
-
Termination and Detection: The reaction is stopped, and the amount of liberated Pi is measured colorimetrically (e.g., using the malachite green method).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the test compound, and the IC50 value is determined.
Antimicrobial Activity: Biofilm Inhibition
The presence of a bromine atom on a heterocyclic ring is often associated with antimicrobial and, particularly, antibiofilm activity. Studies on brominated furanones and phenyloxadiazole derivatives have demonstrated their ability to interfere with bacterial biofilm formation, a key virulence factor in many pathogenic bacteria.
Mechanism of Action
The likely mechanism of action is the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. By interfering with QS signaling, these compounds can render bacteria more susceptible to conventional antibiotics and host immune responses.
Quantitative Data from Structurally Similar Compounds
The table below shows the biofilm inhibitory concentration for a phenyloxadiazole sulfoxide derivative against Pseudomonas aeruginosa, a medically important pathogen.
| Compound | Organism | Biofilm Inhibition IC50 (µM) |
| Phenyloxadiazole sulfoxide derivative (5b) | P. aeruginosa PAO1 | 3.53 ± 0.16 |
| 2-Aminobenzimidazole (Positive Control) | P. aeruginosa PAO1 | ~25 |
Data sourced from a study on phenyloxadiazole derivatives.
Experimental Protocol: Crystal Violet Biofilm Assay
This workflow describes a standard method for quantifying biofilm formation and inhibition.
References
In Silico Modeling of 4-Bromo-5-phenyloxazole: A Technical Guide for Drug Discovery Professionals
Abstract
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for 4-Bromo-5-phenyloxazole, a molecule of interest for further drug development. Due to the limited specific research on this exact compound, this document synthesizes established computational protocols and data from structurally analogous compounds to present a predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational roadmap for future computational and experimental investigation. We will explore molecular docking simulations, predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and outline the methodologies for these computational experiments. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding.
Introduction to this compound and In Silico Modeling
The this compound core combines the biologically active oxazole ring with a phenyl group, a common feature in many therapeutic agents, and a bromine atom, which can influence binding affinity and metabolic stability.[1] In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules for their potential as therapeutic agents.[2] Techniques such as molecular docking, molecular dynamics simulations, and ADMET prediction allow researchers to prioritize lead candidates, elucidate potential mechanisms of action, and identify potential liabilities before committing to expensive and time-consuming laboratory synthesis and testing.[3] This guide will outline a standard computational workflow applied to the hypothetical investigation of this compound.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This is crucial for understanding the potential interaction between a ligand (this compound) and a biological target, such as an enzyme or receptor. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of this interaction.
Hypothetical Molecular Docking Data
The following table presents hypothetical molecular docking data for this compound against several common cancer-related protein targets. These values are representative of what might be expected based on studies of similar oxazole-containing compounds.[5][6][7]
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| VEGFR-2 (2OH4) | This compound | -8.2 | Cys919, Asp1046 |
| HSP90 (2VCI) | This compound | -7.5 | Leu48, Phe138, Asn51 |
| Tubulin (5LYJ) | This compound | -6.9 | Asn258, Lys352 |
| COX-2 (5IKR) | This compound | -7.1 | Arg120, Tyr355 |
Experimental Protocol: Molecular Docking
A typical molecular docking protocol involves the following steps:
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystalized ligands are removed.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.[2]
-
-
Ligand Preparation:
-
A 3D structure of this compound is generated using chemical drawing software.
-
The ligand's geometry is optimized, and charges are assigned.
-
Possible ionization states, tautomers, and stereoisomers are generated at a physiological pH.[2]
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of the target protein.
-
Docking simulations are performed using software such as AutoDock Vina or Schrödinger Maestro.[5] The program systematically searches for the optimal binding pose of the ligand within the defined grid.
-
-
Analysis of Results:
-
The resulting binding poses are ranked based on their docking scores.
-
The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, with the amino acid residues of the active site.[7]
-
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical for its development. In silico ADMET prediction models use the chemical structure of a molecule to estimate its pharmacokinetic and toxicological properties.[3]
Predicted ADMET Properties of this compound
The following table summarizes the predicted ADMET properties for this compound based on computational models like SwissADME and pkCSM.[3][8]
| Property | Predicted Value | Interpretation |
| Molecular Weight | 238.06 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | 3.15 | Good lipophilicity for cell membrane permeability |
| H-bond Donors | 0 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | 2 | Compliant with Lipinski's Rule of Five |
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Toxicity Class (LD50) | Class IV (450 mg/kg) | Predicted to be slightly toxic |
Experimental Protocol: In Silico ADMET Prediction
-
Input: The 2D structure of this compound is provided as input to an online ADMET prediction server or standalone software (e.g., SwissADME, PreADMET, pkCSM).
-
Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties based on the molecule's topology and various quantitative structure-activity relationship (QSAR) models.
-
Output and Analysis: The predicted properties are presented in a tabular format. These results are analyzed to assess the drug-likeness of the compound and to identify any potential liabilities that may hinder its development. This includes evaluating compliance with filters like Lipinski's Rule of Five and assessing potential for toxicity or adverse metabolic interactions.[7]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner. The following visualizations were created using the DOT language.
Caption: Workflow for in silico molecular docking.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
This technical guide outlines a robust framework for the in silico analysis of this compound. The hypothetical molecular docking and ADMET prediction data, based on established methodologies and findings for structurally related compounds, suggest that this molecule holds promise as a potential therapeutic agent, particularly in the context of cancer therapy through mechanisms like VEGFR-2 inhibition. The detailed protocols provide a clear path for researchers to computationally evaluate this and other novel oxazole derivatives. Future research should focus on the chemical synthesis of this compound, followed by in vitro and in vivo studies to validate these computational predictions and further elucidate its pharmacological profile. The in silico model presented here serves as a valuable and cost-effective starting point for these subsequent stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-5-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The 4,5-disubstituted oxazole core, in particular, is a key pharmacophore in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from readily available starting materials. This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-5-phenyloxazole with various arylboronic acids, a key transformation for accessing a diverse library of 4-aryl-5-phenyloxazole derivatives. These products are of significant interest in drug discovery, notably as selective cyclooxygenase-2 (COX-2) inhibitors.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The arylboronic acid is activated by the base to form a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the 4-aryl-5-phenyloxazole product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling reaction of this compound. The following protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF), Toluene, often in a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser
-
Standard laboratory glassware and equipment for workup and purification
General Procedure:
-
To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (1-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).
-
The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-5-phenyloxazole product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various heteroaryl bromides with arylboronic acids, providing a reference for the expected outcomes with this compound.
| Entry | Heteroaryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Est. 85-95 |
| 2 | This compound (model) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 110 | 8 | Est. 90-98 |
| 3 | This compound (model) | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | Est. 80-90 |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 5 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 |
| 6 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 18 | 88 |
Estimated yields for the model substrate this compound are based on typical outcomes for similar heteroaryl bromides under the specified conditions.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
The 4-aryl-5-phenyloxazole motif is a key structural feature in a number of biologically active compounds. Notably, derivatives of this class have been synthesized and evaluated as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is a well-established target for the development of anti-inflammatory drugs with a reduced side-effect profile compared to non-selective NSAIDs. The Suzuki coupling of this compound provides a convergent and efficient synthetic route to a wide array of analogs, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. The versatility of the Suzuki reaction allows for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the oxazole ring, enabling fine-tuning of the pharmacological properties of the resulting molecules.
References
Application Notes and Protocols for Heck Coupling of 4-Bromo-5-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This versatile transformation has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The oxazole moiety, a key structural motif in numerous biologically active compounds, makes 4-bromo-5-phenyloxazole a valuable building block in medicinal chemistry and drug discovery. The ability to functionalize the C4 position of the oxazole ring via Heck coupling opens avenues to a diverse range of novel derivatives with potential therapeutic applications.
These application notes provide detailed protocols and a summary of reaction conditions for the Heck coupling of this compound with various alkenes, including styrenes and acrylates. The information presented is curated from established methodologies for Heck reactions involving aryl and heteroaryl bromides, offering a practical guide for researchers in the field.
Reaction Principle
The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond.
-
β-Hydride Elimination: A syn-elimination of a palladium hydride species from the alkyl-palladium intermediate forms the desired vinylated oxazole product and a hydridopalladium(II) complex.
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of H-Br from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[1][2]
Diagram of the Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Data Presentation: Summary of Heck Coupling Conditions
The following table summarizes various reaction conditions for the Heck coupling of aryl and heteroaryl bromides with representative alkenes. These conditions can serve as a starting point for the optimization of the Heck coupling of this compound.
| Entry | Aryl/Heteroaryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 85-95 |
| 2 | Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 80-98 |
| 3 | 4-Bromoanisole | n-Butyl Acrylate | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ (1.5) | DMA | 140 | 12 | 95 |
| 4 | Bromo/Iodoanisoles | Acrylates | Pd-NHC | - | K₂CO₃ (2) | Dioxane | 80 | 24 | 70-98 |
| 5 | Aryl Bromides | Styrene | Pd(II) phosphine complex | - | K₂CO₃ (1.5) | DMF/H₂O | 100 | 12 | 85-98 |
Experimental Protocols
The following are generalized protocols for the Heck coupling of this compound with styrene and an acrylate ester. These protocols are based on commonly employed conditions for similar substrates and should be optimized for specific applications.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by styrene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(styryl)-5-phenyloxazole.
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed reaction tube
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Finally, add ethyl acrylate (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane (20 mL) and saturated aqueous ammonium chloride (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired ethyl (E)-3-(5-phenyl-oxazol-4-yl)acrylate.
Experimental Workflow
Caption: A generalized workflow for a Heck coupling experiment.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent to a higher boiling one (e.g., DMF, DMAc, or NMP), or screening different palladium catalysts and ligands. The choice of base can also significantly impact the yield; stronger bases like Cs₂CO₃ or organic bases such as DBU may be more effective.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. This can sometimes be mitigated by using phosphine ligands with bulkier substituents (e.g., P(t-Bu)₃ or P(o-tol)₃) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst.
-
Side Reactions: The formation of dehalogenated starting material can be an issue. This can be minimized by ensuring strictly anaerobic conditions and using purified reagents and solvents.
Conclusion
The Heck coupling reaction is a powerful and reliable method for the functionalization of this compound. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize Heck coupling strategies for the synthesis of novel oxazole derivatives. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. These guidelines, coupled with systematic optimization, will enable the efficient synthesis of a wide array of functionalized 5-phenyloxazoles for applications in drug discovery and materials science.
References
Application Notes and Protocols: 4-Bromo-5-phenyloxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a bromine atom and a phenyl group onto the oxazole ring, as in 4-Bromo-5-phenyloxazole, offers a unique combination of features. The phenyl group can engage in π-stacking interactions within biological targets, while the bromine atom can act as a hydrogen bond acceptor or a site for further chemical modification through cross-coupling reactions, making it a valuable building block in drug discovery.
While specific biological data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules suggests significant potential for investigation as an anti-inflammatory and anticancer agent. These application notes provide a detailed overview of the plausible synthesis of this compound and outline its potential applications in medicinal chemistry based on data from closely related analogs.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 740806-67-1[1] |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol [1] |
| Melting Point | 60-61°C[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=CO2)Br |
| Appearance | White to off-white solid (predicted) |
Synthetic Protocols
The synthesis of this compound can be envisioned as a two-step process: the formation of the 5-phenyloxazole core followed by regioselective bromination at the C-4 position.
Protocol 1: Synthesis of 5-Phenyloxazole (Precursor)
The Van Leusen oxazole synthesis is a well-established method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Reaction Scheme:
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) in methanol at room temperature, add tosylmethyl isocyanide (1.05 eq).
-
Add potassium carbonate (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5-phenyloxazole.
Protocol 2: Regioselective C-4 Bromination of 5-Phenyloxazole
A highly regioselective bromination at the C-4 position of 5-substituted oxazoles has been reported and can be adapted for the synthesis of this compound.
Reaction Scheme:
Materials:
-
5-Phenyloxazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Dissolve 5-phenyloxazole (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
Based on the activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Many oxazole and isoxazole derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[2][3] The diarylheterocycle motif, present in this compound, is a key feature of many selective COX-2 inhibitors.
Proposed Mechanism of Action: this compound derivatives may selectively bind to the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway.
Quantitative Data for Analogous COX-2 Inhibitors:
| Compound (Analog) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Di-phenyloxazolone derivative I | >50 | >50 (70.14% inhibition) | >50 | [4] |
| Oxazolone derivative II | - | 0.019 | - | [4] |
| Isoxazole derivative C3 | 22.57 ± 1.01 | 0.93 ± 0.01 | 24.26 | [3] |
| Isoxazole derivative C5 | 35.54 ± 0.98 | 0.85 ± 0.04 | 41.82 | [3] |
| Isoxazole derivative C6 | 33.95 ± 1.11 | 0.55 ± 0.03 | 61.73 | [3] |
| Celecoxib (Reference) | - | 0.05 | - | [4] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
96-well microplates
-
Microplate reader
-
This compound and reference inhibitors (e.g., Celecoxib) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in each well of a 96-well plate.
-
Add various concentrations of this compound or the reference inhibitor to the wells. Include a control group with DMSO only.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Immediately add TMPD, which will be oxidized by the peroxidase activity of the COX enzyme, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity
Oxazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[5][6] Brominated compounds have also shown significant potential as anticancer agents.
Proposed Mechanism of Action: Derivatives of this compound may induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase. Additionally, they may modulate signaling pathways such as NF-κB and MAPK, which are often dysregulated in cancer.
Signaling Pathway: Induction of Apoptosis
Caption: Proposed mechanism of anticancer activity.
Quantitative Data for Analogous Anticancer Compounds:
| Compound (Analog) | Cell Line | IC₅₀ (µM) | Reference |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MCF-7 (ER+) | 0.022 | |
| 5-amino-2-[p-bromophenyl]-benzoxazole | MDA-MB-231 (ER-) | 0.028 | |
| Thiazole derivative (T4) | Lung Cancer | 5.250 | |
| Thiazole derivative (T7) | Lung Cancer | 4.709 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and reference drug (e.g., Doxorubicin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or the reference drug. Include a control group with DMSO only.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. The synthetic protocols outlined provide a viable route to this compound, and the data from analogous structures strongly support its potential biological activity. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on such investigations.
References
- 1. This compound - 杂环化合物 - 西典实验 [seedior.com]
- 2. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Application Notes and Protocols: Synthesis and Evaluation of 4-Bromo-5-phenyloxazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-bromo-5-phenyloxazole derivatives, a promising scaffold in medicinal chemistry. These compounds have garnered significant interest due to their potential as anti-inflammatory, anticancer, and antimicrobial agents. The following sections outline synthetic methodologies, quantitative biological data, experimental protocols, and relevant biological pathways to facilitate further research and development in this area.
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through various methods. A common and effective approach involves the Van Leusen oxazole synthesis followed by electrophilic bromination.
Protocol 1: Synthesis of 5-Phenyloxazole via Van Leusen Reaction
This protocol describes the synthesis of the 5-phenyloxazole core from benzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).
Experimental Workflow: Van Leusen Oxazole Synthesis
Caption: Workflow for the Van Leusen synthesis of 5-phenyloxazole.
Detailed Protocol:
-
To a stirred solution of benzaldehyde (1.0 equivalent) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Heat the resulting reaction mixture to 70°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Purify the crude reaction mixture by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in petroleum ether) to obtain the pure 5-phenyloxazole.
Protocol 2: Bromination of 5-Phenyloxazole
This protocol details the bromination of the synthesized 5-phenyloxazole at the 4-position using N-bromosuccinimide (NBS).
Experimental Workflow: Bromination of 5-Phenyloxazole
Functionalization of the Oxazole Ring in 4-Bromo-5-phenyloxazole: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the C4-position of the 4-Bromo-5-phenyloxazole scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 5-phenyloxazole motif in a wide range of biologically active compounds. The methodologies detailed herein offer robust and adaptable strategies for the synthesis of diverse derivatives, which are crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The bromine atom at the 4-position of the oxazole ring serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange reactions. These transformations enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, thus allowing for extensive exploration of the chemical space around the 5-phenyloxazole core.
Key Functionalization Strategies
The primary methods for the functionalization of this compound include:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.
-
Sonogashira Coupling: For the introduction of terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.
-
Stille Coupling: For the coupling with organostannane reagents.
-
Negishi Coupling: For the reaction with organozinc reagents.
-
-
Lithiation and Electrophilic Quench: Involving metal-halogen exchange to form an organolithium intermediate that can react with various electrophiles.
Below are detailed protocols and data for these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C4 position of this compound is well-suited for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of 4-aryl-5-phenyloxazoles, which have shown potential as selective COX-2 inhibitors.[1]
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of this compound with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a base.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-phenyloxazole.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 90 | 8 | 75-85 |
Note: Yields are typical ranges observed for similar substrates and should be considered as a guide. Optimization may be required for specific substrates.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety at the C4 position, providing a versatile intermediate for further transformations, such as click chemistry or the synthesis of extended π-systems.
Reaction Principle:
This reaction involves the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne in the presence of a base, typically an amine.
Figure 2: Experimental workflow for the Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (1-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | RT | 12 | 80-90 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN | 50 | 8 | 70-80 |
Note: These conditions are generalized and may require optimization for specific substrates.
Heck Coupling
The Heck reaction allows for the arylation of alkenes, leading to the formation of 4-vinyl-5-phenyloxazole derivatives.
Reaction Principle:
This reaction involves the palladium-catalyzed coupling of this compound with an alkene in the presence of a base.
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealable reaction tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., a phosphine ligand, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous solvent (e.g., DMF, MeCN, or toluene) and the alkene (1.2-2.0 equiv.).
-
Seal the tube and heat the reaction mixture with stirring.
-
After cooling, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate and purify by column chromatography.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | MeCN | 80 | 18 | 65-75 |
| 3 | Cyclohexene | Herrmann's catalyst (1) | - | NaOAc | NMP | 140 | 36 | 50-60 |
Note: Yields and reaction times are illustrative and may vary depending on the specific alkene and reaction conditions.
Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of 4-amino-5-phenyloxazole derivatives.
Reaction Principle:
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a Schlenk line, add the palladium precatalyst (1-5 mol%), a suitable ligand (e.g., a biarylphosphine ligand, 1.2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, quench the reaction with water, extract with an organic solvent, and dry the organic layer.
-
Concentrate and purify by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu | Toluene | 90 | 10 | 85-95 |
Note: The choice of ligand and base is critical for the success of this reaction and often requires screening.
Stille and Negishi Couplings
Stille (using organostannanes) and Negishi (using organozinc reagents) couplings are also effective methods for C-C bond formation at the C4 position. While powerful, the toxicity of organotin reagents in Stille couplings and the moisture sensitivity of organozinc reagents in Negishi couplings are important considerations.
General Principle:
Both reactions follow a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.
Generalized Protocols:
Detailed protocols are similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the organometallic reagent. Stille couplings are often performed in non-polar aprotic solvents like toluene or THF, while Negishi couplings are typically carried out in THF or DMF.
Lithiation and Electrophilic Quench
This strategy provides an alternative to palladium-catalyzed reactions for the introduction of various functional groups.
Reaction Principle:
This compound undergoes a metal-halogen exchange with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature to generate a highly reactive 4-lithio-5-phenyloxazole intermediate. This intermediate can then be quenched with a variety of electrophiles.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-5-phenyloxazole. This versatile building block is a valuable substrate for the synthesis of a diverse range of 4,5-disubstituted oxazoles, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, offering structured data, in-depth experimental procedures, and visual guides to the underlying chemical principles.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and widely utilized methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] These reactions have become indispensable tools in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and generally mild reaction conditions.[1] The general transformation involves the coupling of an organic halide or pseudohalide with an organometallic or amine coupling partner, facilitated by a palladium catalyst.
The three primary types of cross-coupling reactions detailed in these notes are:
-
Suzuki-Miyaura Coupling: Forms a C-C bond between an organohalide and an organoboron compound.
-
Buchwald-Hartwig Amination: Forms a C-N bond between an organohalide and an amine.[2][3]
-
Sonogashira Coupling: Forms a C-C bond between an organohalide and a terminal alkyne.[4]
The successful execution of these reactions with this compound allows for the introduction of a wide array of substituents at the C4-position of the oxazole ring, enabling the rapid generation of compound libraries for drug discovery and development.
Data Presentation: A Comparative Overview
The following tables summarize the reaction conditions and outcomes for the palladium-catalyzed cross-coupling of this compound with various coupling partners.
Suzuki-Miyaura Coupling Data
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a reliable method for the synthesis of 4-aryl-5-phenyloxazoles. The following data is adapted from studies on related 4-bromooxazole systems and represents typical reaction conditions and yields.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 5 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 90 |
Buchwald-Hartwig Amination Data
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-5-phenyloxazole derivatives. The following table illustrates typical conditions and yields for the coupling of this compound with a range of amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 92 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 78 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 81 |
| 5 | Indole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
Sonogashira Coupling Data
The Sonogashira coupling provides a straightforward route to 4-alkynyl-5-phenyloxazoles. The data below showcases typical reaction parameters for the coupling of this compound with various terminal alkynes.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 76 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 89 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. These protocols are based on established procedures and may require optimization for specific substrates.
General Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and deionized water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-phenyloxazole.
General Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-amino-5-phenyloxazole derivative.
General Sonogashira Coupling Protocol
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to afford the 4-alkynyl-5-phenyloxazole.
Visualizations
The following diagrams illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for palladium-catalyzed cross-coupling.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are highly effective methods for the synthesis of a wide variety of 4,5-disubstituted oxazoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings each provide unique advantages for the introduction of aryl, amino, and alkynyl functionalities, respectively. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient and versatile functionalization of the oxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-5-phenyloxazole in Organic Electronics
Introduction
4-Bromo-5-phenyloxazole is a versatile heterocyclic compound that holds significant promise as a foundational building block for advanced materials in organic electronics. Its structure, featuring a phenyloxazole core, offers inherent photoluminescent properties, while the strategically positioned bromine atom serves as a reactive handle for a variety of cross-coupling reactions. This enables the facile synthesis of tailored molecules with tunable electronic and photophysical characteristics, making it a valuable precursor for materials used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
The phenyloxazole moiety is an electron-accepting unit that can be incorporated into donor-acceptor architectures to modulate charge transport and emission properties. The carbon-bromine bond allows for the introduction of various functional groups through well-established synthetic methodologies such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. This synthetic versatility allows researchers to fine-tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, optimize charge carrier mobility, and achieve desired emission colors in OLEDs.
These application notes provide an overview of the potential of this compound in organic electronics, with a focus on its application as a precursor for a blue-emitting material in OLEDs. Detailed protocols for the synthesis of a derivative and the fabrication of a representative OLED device are presented.
Hypothetical Application: Synthesis of a Blue OLED Emitter
In this example, this compound is used as a starting material to synthesize a blue-emitting molecule, 4-(9,9-dimethyl-9H-fluoren-2-yl)-5-phenyloxazole . The fluorenyl group is a well-known blue-emitting chromophore with good thermal stability and high photoluminescence quantum yield. The synthesis is proposed via a Suzuki cross-coupling reaction.
Table 1: Photophysical and Electrochemical Properties of a Hypothetical this compound Derivative
| Parameter | Value | Conditions |
| Photophysical Properties | ||
| Absorption Maximum (λabs) | 350 nm | In Toluene |
| Emission Maximum (λem) | 450 nm | In Toluene |
| Photoluminescence Quantum Yield (ΦPL) | 0.85 | In Toluene, relative to quinine sulfate |
| Electrochemical Properties | ||
| HOMO Level | -5.8 eV | Cyclic Voltammetry |
| LUMO Level | -2.7 eV | Cyclic Voltammetry |
| Electrochemical Band Gap | 3.1 eV | Calculated from HOMO/LUMO |
Table 2: Performance of a Hypothetical OLED Device
| Parameter | Value |
| Device Architecture | ITO / PEDOT:PSS (40 nm) / TAPC (30 nm) / Emitter (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm) |
| Turn-on Voltage (Von) | 3.5 V |
| Maximum Luminance (Lmax) | 8500 cd/m² |
| Maximum Current Efficiency (ηc) | 7.5 cd/A |
| Maximum External Quantum Efficiency (EQE) | 5.2% |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Experimental Protocols
Synthesis of 4-(9,9-dimethyl-9H-fluoren-2-yl)-5-phenyloxazole via Suzuki Coupling
This protocol describes a representative synthesis of a blue-emitting material from this compound.
Materials:
-
This compound
-
(9,9-dimethyl-9H-fluoren-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon)
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.0 mmol), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium carbonate (3.0 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene (30 mL) and ethanol (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Further purify the product by recrystallization or sublimation for use in electronic devices.
Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a representative OLED device using the synthesized emitter.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC)
-
Synthesized Emitter: 4-(9,9-dimethyl-9H-fluoren-2-yl)-5-phenyloxazole
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
High-vacuum thermal evaporator
-
Substrate cleaning station (ultrasonic bath with deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (<10-6 Torr).
-
Deposit a 30 nm layer of TAPC by thermal evaporation.
-
-
Emissive Layer (EML) Deposition:
-
Deposit a 20 nm layer of the synthesized emitter (4-(9,9-dimethyl-9H-fluoren-2-yl)-5-phenyloxazole) by thermal evaporation.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a 30 nm layer of TPBi by thermal evaporation.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
-
Deposit a 1 nm layer of LiF.
-
Deposit a 100 nm layer of Aluminum (Al) to form the cathode.
-
-
Encapsulation:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Device Architecture and Energy Level Diagram
The architecture of the fabricated OLED is designed to facilitate efficient charge injection, transport, and recombination within the emissive layer.
Anwendungs- und Protokollhinweise: Derivatisierung von 4-Brom-5-phenyloxazol für das biologische Screening
Datum: 28. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von 4-Brom-5-phenyloxazol, einem vielseitigen heterozyklischen Grundgerüst, für das biologische Screening. Der Oxazolkern ist ein wichtiger Bestandteil vieler pharmakologisch aktiver Verbindungen.[1][2][3] Die Modifikation an Position 4 des Oxazolrings durch palladiumkatalysierte Kreuzkupplungsreaktionen ermöglicht die Erzeugung einer Bibliothek diverser Verbindungen. Diese Bibliothek kann anschließend auf verschiedene biologische Aktivitäten, wie z. B. krebsbekämpfende, entzündungshemmende und antimikrobielle Eigenschaften, untersucht werden.[1][2][4] Die hier beschriebenen Protokolle umfassen Schlüsselsynthesestrategien, einschließlich Suzuki-, Sonogashira- und Buchwald-Hartwig-Kupplungen, sowie standardisierte Assays für das biologische Screening.
Synthetische Strategien zur Derivatisierung
Das Bromatom an Position 4 des 4-Brom-5-phenyloxazol-Kerns dient als reaktiver Angriffspunkt für verschiedene palladiumkatalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau einer diversen Molekülbibliothek für das Screening.
Abbildung 1: Schlüsselreaktionen zur Derivatisierung von 4-Brom-5-phenyloxazol.
Protokoll 1: Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion ist eine robuste Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Kupplung von Arylhalogeniden mit Arylboronsäuren.[5]
Materialien:
-
4-Brom-5-phenyloxazol
-
Arylboronsäure (1.2 Äquivalente)
-
Palladium(0)-Katalysator (z. B. Pd(PPh₃)₄, 5 mol%)
-
Base (z. B. Na₂CO₃ oder K₂CO₃, 2.0 Äquivalente)
-
Lösungsmittel (z. B. Toluol/Ethanol/Wasser-Gemisch)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
4-Brom-5-phenyloxazol (1.0 Äquivalent), die entsprechende Arylboronsäure (1.2 Äquivalente) und die Base (2.0 Äquivalente) in einen trockenen, mit Inertgas gespülten Reaktionskolben geben.
-
Den Palladiumkatalysator (5 mol%) hinzufügen.
-
Entgastes Lösungsmittel (z. B. ein 4:1:1-Gemisch aus Toluol, Ethanol und Wasser) zugeben.
-
Die Reaktionsmischung unter Inertgasatmosphäre bei 80-100 °C für 6-12 Stunden rühren.
-
Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) überwachen.
-
Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen und mit Wasser verdünnen.
-
Die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um das gewünschte 4-Aryl-5-phenyloxazol-Derivat zu erhalten.
Protokoll 2: Sonogashira-Kupplung
Die Sonogashira-Kupplung wird zur Synthese von Alkinyl-substituierten Aromaten verwendet und koppelt ein terminales Alkin mit einem Arylhalogenid.[6][7][8]
Materialien:
-
4-Brom-5-phenyloxazol
-
Terminales Alkin (1.5 Äquivalente)
-
Palladium-Katalysator (z. B. PdCl₂(PPh₃)₂, 2 mol%)
-
Kupfer(I)-Kokatalysator (z. B. CuI, 4 mol%)
-
Base (z. B. Triethylamin (TEA) oder Diisopropylethylamin (DIPEA))
-
Lösungsmittel (z. B. trockenes THF oder DMF)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
4-Brom-5-phenyloxazol (1.0 Äquivalent), den Palladiumkatalysator (2 mol%) und den Kupfer(I)-Kokatalysator (4 mol%) in einen trockenen, mit Inertgas gespülten Reaktionskolben geben.
-
Trockenes Lösungsmittel und die Base zugeben.
-
Das terminale Alkin (1.5 Äquivalente) langsam zu der gerührten Mischung hinzufügen.
-
Die Reaktionsmischung bei Raumtemperatur bis 60 °C für 4-24 Stunden rühren.[6]
-
Den Fortschritt der Reaktion mittels DC überwachen.
-
Nach Abschluss der Reaktion das Lösungsmittel unter reduziertem Druck entfernen.
-
Den Rückstand in einem organischen Lösungsmittel aufnehmen und mit Wasser und gesättigter Kochsalzlösung waschen.
-
Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen.
Protokoll 3: Buchwald-Hartwig-Aminierung
Diese Reaktion ermöglicht die Bildung von Kohlenstoff-Stickstoff-Bindungen durch die Kupplung von Arylhalogeniden mit primären oder sekundären Aminen.[9][10][11]
Materialien:
-
4-Brom-5-phenyloxazol
-
Primäres oder sekundäres Amin (1.2 Äquivalente)
-
Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 2 mol%)
-
Phosphin-Ligand (z. B. XPhos, BINAP, 4 mol%)
-
Starke, nicht-nukleophile Base (z. B. Natrium-tert-butanolat (NaOt-Bu), 1.4 Äquivalente)
-
Trockenes, aprotisches Lösungsmittel (z. B. Toluol oder Dioxan)
-
Argon- oder Stickstoffatmosphäre
Durchführung:
-
Den Palladium-Präkatalysator (2 mol%), den Liganden (4 mol%) und die Base (1.4 Äquivalente) in einen trockenen, mit Inertgas gespülten Reaktionskolben geben.
-
Trockenes Lösungsmittel, 4-Brom-5-phenyloxazol (1.0 Äquivalent) und das Amin (1.2 Äquivalente) hinzufügen.
-
Die Reaktionsmischung unter Inertgasatmosphäre bei 80-110 °C für 12-24 Stunden erhitzen.
-
Den Fortschritt der Reaktion mittels DC oder LC-MS überwachen.
-
Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen und durch Celite filtrieren, um die Palladium-Rückstände zu entfernen.
-
Das Filtrat mit Wasser verdünnen und mehrmals mit einem organischen Lösungsmittel extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel entfernen.
-
Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen.
Biologisches Screening: Protokolle und Datenpräsentation
Nach der Synthese, Reinigung und Charakterisierung (z. B. mittels NMR, MS) werden die Derivate auf ihre biologische Aktivität untersucht.
Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening von Verbindungen.
Protokoll 4: MTT-Assay zur Bestimmung der Zytotoxizität (Antikrebs-Screening)
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität und -proliferation dient. Er wird häufig verwendet, um die zytotoxische Wirkung von Verbindungen auf Krebszelllinien zu bewerten.[12]
Materialien:
-
Krebszelllinien (z. B. MCF-7, A549, PC3)[12]
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS)
-
96-Well-Platten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS
-
DMSO
-
Plattenlesegerät (ELISA-Reader)
Durchführung:
-
Zellaussaat: Zellen in einer Dichte von 5.000-10.000 Zellen pro Well in eine 96-Well-Platte aussäen und über Nacht bei 37 °C und 5 % CO₂ inkubieren.
-
Behandlung: Stammlösungen der Testverbindungen in Kulturmedium auf die gewünschten Endkonzentrationen verdünnen. Das Medium von den Zellen entfernen und 100 µL der verdünnten Verbindungslösungen zu den entsprechenden Wells hinzufügen. Wells mit unbehandelten Zellen dienen als Kontrolle.
-
Inkubation: Die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂ inkubieren.
-
MTT-Zugabe: 10 µL der MTT-Lösung zu jedem Well geben und für weitere 2-4 Stunden inkubieren, bis sich violette Formazan-Kristalle bilden.
-
Solubilisierung: Das Medium vorsichtig entfernen und 100 µL DMSO zu jedem Well geben, um die Formazan-Kristalle aufzulösen. Die Platte vorsichtig schwenken.
-
Messung: Die Extinktion bei 570 nm mit einem Plattenlesegerät messen.
-
Datenanalyse: Die prozentuale Hemmung des Zellwachstums im Vergleich zur Kontrolle berechnen und den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) aus der Dosis-Wirkungs-Kurve bestimmen.
Datenpräsentation: Struktur-Wirkungs-Beziehungen (SAR)
Die quantitative Auswertung der Screening-Ergebnisse wird übersichtlich in Tabellen dargestellt, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.
Tabelle 1: Repräsentative Antikrebs-Aktivität von 4-substituierten 5-Phenyloxazol-Derivaten (Hinweis: Die folgenden Daten sind hypothetisch und dienen der Veranschaulichung.)
| Verbindung | R-Gruppe an Position 4 | Synthesemethode | IC₅₀ (µM) gegen MCF-7 | IC₅₀ (µM) gegen A549 |
| 1 | Phenyl | Suzuki-Kupplung | 15.2 | 22.5 |
| 2 | 4-Methoxyphenyl | Suzuki-Kupplung | 8.7 | 12.1 |
| 3 | 3,4,5-Trimethoxyphenyl | Suzuki-Kupplung | 1.5[12] | 2.3 |
| 4 | Phenylethinyl | Sonogashira-Kupplung | 25.8 | 35.4 |
| 5 | Morpholin | Buchwald-Hartwig | > 50 | > 50 |
| 6 | Piperidin | Buchwald-Hartwig | 45.1 | > 50 |
| Etoposid | - | Referenz | 0.9 | 1.2 |
Protokoll 5: antimikrobielles Screening (Bouillon-Mikrodilutionsmethode)
Diese Methode wird verwendet, um die minimale Hemmkonzentration (MHK) einer Verbindung zu bestimmen, d. h. die niedrigste Konzentration, die das sichtbare Wachstum eines Mikroorganismus hemmt.
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Pilzstämme (z. B. Candida albicans)
-
Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
96-Well-Platten
-
Standard-Antibiotikum (z. B. Ciprofloxacin, Fluconazol)
Durchführung:
-
Eine serielle Zweifach-Verdünnungsreihe der Testverbindungen und der Referenz-Antibiotika in den Wells der 96-Well-Platte im entsprechenden Nährmedium herstellen.
-
Eine standardisierte Suspension der Mikroorganismen (ca. 5 x 10⁵ KBE/mL) zu jedem Well geben.
-
Wells mit Mikroorganismen ohne Testverbindung dienen als Wachstumskontrolle, Wells mit reinem Medium als Sterilitätskontrolle.
-
Die Platten bei 37 °C (für Bakterien) oder 30 °C (für Pilze) für 18-24 Stunden inkubieren.
-
Die MHK visuell als die niedrigste Konzentration der Verbindung bestimmen, bei der kein sichtbares Wachstum (keine Trübung) zu beobachten ist.
Tabelle 2: Repräsentative antimikrobielle Aktivität (MHK in µg/mL) (Hinweis: Die folgenden Daten sind hypothetisch und dienen der Veranschaulichung.)
| Verbindung | R-Gruppe an Position 4 | S. aureus | E. coli | C. albicans |
| 1 | Phenyl | 32 | 64 | > 128 |
| 2 | 4-Chlorphenyl | 8 | 16 | 64 |
| 3 | 4-Nitrophenyl | 16 | 32 | 128 |
| 4 | Phenylethinyl | 64 | > 128 | > 128 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazol | - | - | - | 2 |
Mögliche biologische Signalwege
Oxazol-Derivate können eine Vielzahl von zellulären Zielen und Signalwegen beeinflussen. Zum Beispiel ist bekannt, dass einige entzündungshemmende Oxazol-Derivate wie Oxaprozin als Inhibitoren der Cyclooxygenase (COX)-Enzyme wirken und so die Produktion von Prostaglandinen blockieren.
Abbildung 3: Vereinfachter COX-Signalweg als potenzielles Ziel für Oxazol-Derivate.
Fazit
Die Derivatisierung von 4-Brom-5-phenyloxazol mittels robuster Kreuzkupplungsmethoden ist eine effektive Strategie zur Erzeugung von Molekülbibliotheken für die Arzneimittelforschung. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das anschließende biologische Screening dieser Verbindungen. Die systematische Analyse der Daten, wie in den Tabellen dargestellt, ist entscheidend für die Identifizierung von "Hits" und die Ableitung von Struktur-Wirkungs-Beziehungen, die die weitere Optimierung von Leitstrukturen leiten. Zukünftige Forschungen sollten sich auf die Erweiterung der Vielfalt der Derivate und die Aufklärung der spezifischen molekularen Ziele konzentrieren.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ijmpr.in [ijmpr.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-5-phenyloxazole for Library Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of 4-bromo-5-phenyloxazole, a valuable building block for the generation of chemical libraries in drug discovery. The presented methodology is a robust two-step sequence commencing with the Robinson-Gabriel synthesis of 5-phenyloxazole from readily available starting materials, followed by a regioselective bromination at the C-4 position using N-bromosuccinimide (NBS). This approach is designed for efficiency, scalability, and adaptability to library production workflows.
Introduction
Oxazole scaffolds are prevalent in a wide range of biologically active molecules and natural products. The specific substitution pattern of the oxazole ring plays a crucial role in modulating the pharmacological properties of these compounds. This compound, in particular, serves as a versatile intermediate. The bromine atom at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening. This document outlines a reliable and scalable synthetic route to access this key intermediate.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the 5-phenyloxazole core via the Robinson-Gabriel synthesis. This classical method utilizes the cyclodehydration of a 2-acylamino-ketone intermediate. The subsequent step is a regioselective electrophilic bromination of the synthesized 5-phenyloxazole at the electron-rich C-4 position.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-5-phenyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-5-phenyloxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and versatile methods for synthesizing the this compound core are:
-
Route A: Van Leusen Oxazole Synthesis followed by Bromination. This involves the synthesis of the 5-phenyloxazole core first, followed by a regioselective bromination at the C-4 position.
-
Route B: Robinson-Gabriel Synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] For this compound, this would typically involve a brominated starting material.
Q2: I am getting a very low yield. What are the potential reasons?
A2: Low yields in the synthesis of this compound are a common issue.[3] Potential causes include:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: Formation of byproducts, such as di-brominated oxazoles or other isomers.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of reagents and solvents.
-
Purification losses: The product may be lost during workup and purification steps.
-
Poor quality of starting materials: Impurities in the reactants can lead to undesired side reactions.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.[1]
Q4: What are the potential side products in the bromination of 5-phenyloxazole?
A4: The primary side products in the bromination of 5-phenyloxazole are typically over-brominated species, such as 2,4-dibromo-5-phenyloxazole or 4,x-dibromo-5-phenyloxazole, where the second bromine atom is on the phenyl ring. The formation of other isomers is also possible depending on the reaction conditions.
Troubleshooting Guides
Scenario 1: Low Yield in Van Leusen Synthesis of 5-Phenyloxazole
| Problem | Possible Cause | Solution |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Inactive base or TosMIC reagent. 3. Presence of moisture. | 1. Increase reaction time and/or temperature. Monitor by TLC. 2. Use freshly opened or purified reagents. Ensure the base is strong enough (e.g., K2CO3, t-BuOK). 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products | 1. Side reactions due to incorrect stoichiometry. 2. Decomposition of product or intermediates. | 1. Carefully control the stoichiometry of reactants, especially the base. 2. Avoid excessively high temperatures. |
Scenario 2: Low Yield in Bromination of 5-Phenyloxazole
| Problem | Possible Cause | Solution |
| Low yield of this compound | 1. Incomplete bromination. 2. Over-bromination leading to di- or poly-brominated products. 3. Bromination at the phenyl ring. | 1. Increase the amount of brominating agent slightly (e.g., 1.05-1.1 equivalents of NBS). 2. Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise at a low temperature. 3. Use a less harsh brominating agent or milder reaction conditions. N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination. |
| Difficult purification | Co-elution of product with starting material or byproducts. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyloxazole via Van Leusen Reaction
This protocol is adapted from the general procedure for Van Leusen oxazole synthesis.[4][5][6]
Reagents and Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenyloxazole.
Protocol 2: Bromination of 5-Phenyloxazole
This protocol is adapted from a high-yield procedure for the C-4 bromination of a similar 5-substituted oxazole.[7]
Reagents and Materials:
-
5-Phenyloxazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.0 M solution)
-
Methyl tert-butyl ether (MTBE)
-
Aqueous NaOH (2 N)
-
Heptane
-
Isopropanol
Procedure:
-
In a dried, three-necked round-bottomed flask under an argon atmosphere, dissolve 5-phenyloxazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to -15 °C to -10 °C.
-
Slowly add a 1.0 M solution of LiHMDS in THF (1.05 eq) while maintaining the temperature between -15 °C and -10 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes, then cool to -78 °C.
-
In a separate flask, dissolve NBS (1.0 eq) in anhydrous DMF.
-
Add the NBS solution to the reaction mixture while keeping the temperature below -65 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Quench the reaction by adding 2 N aqueous NaOH solution, allowing the mixture to warm to above 0 °C.
-
Dilute with water and extract with MTBE (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a mixture of heptane and isopropanol to yield this compound.
Data Presentation
Table 1: Comparison of Reported Yields for Brominated Oxazole Synthesis
| Product | Synthesis Method | Yield (%) | Reference |
| 4-Bromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole | Van Leusen followed by Bromination with NBS | 19% | [3] |
| 4-Bromo-5-(thiophen-2-yl)oxazole | Lithiation followed by Bromination with NBS | 79% | [7] |
Visualizations
Caption: Synthetic pathway for this compound via Van Leusen synthesis and subsequent bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4-Bromo-5-phenyloxazole by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Bromo-5-phenyloxazole using column chromatography. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (eluent) for the column chromatography of this compound?
A1: A common and effective eluent system for the purification of oxazole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. For many substituted oxazoles, a gradient elution starting from a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity is effective.
Q2: What is the expected Rf value for this compound on a TLC plate?
A2: The ideal Rf value for the desired compound on a TLC plate for good separation in column chromatography is typically between 0.25 and 0.35. For a compound with structural similarities to this compound, an Rf of approximately 0.3 was observed using a 1:1 (v/v) mixture of hexanes and ethyl acetate. This suggests that a less polar mobile phase would be required to achieve the target Rf range for column chromatography.
Q3: How much silica gel should I use in my column?
A3: A general guideline is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample. For separations that are more challenging, a higher ratio of silica gel to the crude product is recommended to ensure adequate separation of impurities.
Q4: My crude this compound is not very soluble in the starting eluent. How should I load it onto the column?
A4: If your compound has poor solubility in the non-polar solvent system required for good separation, a "dry loading" technique is recommended. Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.
Q5: Is this compound stable on silica gel?
A5: Oxazole rings can be sensitive to the slightly acidic nature of silica gel, which may lead to degradation over prolonged exposure. To minimize this risk, it is advisable to perform the chromatography as efficiently as possible. If degradation is suspected, using deactivated (neutralized) silica gel or an alternative stationary phase like alumina can be considered.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | Inappropriate solvent system. | Optimize the eluent system using TLC to achieve a clear separation between the product and impurities. Consider using a different solvent system, such as dichloromethane/hexanes or a ternary mixture if a binary system is ineffective. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight with the crude material. | |
| Column packed improperly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If the product is still retained, a flush with a more polar solvent (e.g., pure ethyl acetate or a methanol/dichloromethane mixture) can be attempted. |
| The compound has degraded on the column. | Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina. | |
| The product elutes too quickly (with the solvent front). | The eluent is too polar. | Start with a much less polar solvent system. Determine the appropriate starting polarity with thorough TLC analysis. |
| Streaking of the compound band on the column. | The compound is too polar for the eluent or is interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid might help. For basic impurities, a small amount of triethylamine (0.1-1%) can be beneficial, though this may not be necessary for this compound itself. |
| The sample was loaded in too large a volume of solvent. | Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band. | |
| Multiple spots on TLC after purification. | Co-eluting impurities. | Try a different solvent system for chromatography. Sometimes a change in the non-polar or polar component can alter selectivity. |
| Product decomposition during purification or workup. | Minimize the time the compound spends on the silica gel. Ensure that the solvents used for workup and purification are free of contaminants. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis of the crude material.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (or other non-polar solvent)
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Ethyl acetate (or other polar solvent)
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Glass chromatography column
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Collection tubes/flasks
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TLC plates, chamber, and UV lamp
2. Eluent Selection:
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).
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The ideal eluent system should give the this compound an Rf value of approximately 0.25-0.35.
3. Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
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Equilibrate the column by running the eluent through it until the packing is stable.
4. Sample Loading:
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Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel.
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Dry Loading: If solubility is an issue, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
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Begin eluting the column with the chosen starting solvent system.
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Collect fractions of a consistent volume.
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Monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp.
6. Product Isolation:
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Combine the fractions that contain the pure this compound.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Starting Point) | 10-20% Ethyl Acetate in Hexanes |
| Optimal Rf on TLC | 0.25 - 0.35 |
| Sample to Silica Ratio (by weight) | 1:20 to 1:50 |
Table 2: Example Purification Data (Illustrative)
| Crude Sample Weight (g) | Silica Gel Weight (g) | Eluent System (Gradient) | Pure Product Weight (g) | Yield (%) | Purity (by NMR/HPLC) |
| 1.0 | 40 | Hexanes to 20% EtOAc in Hexanes | 0.85 | 85 | >98% |
Note: The data in Table 2 is illustrative and will vary depending on the purity of the crude material and the specific conditions used.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting the purification process.
Technical Support Center: Recrystallization of 4-Bromo-5-phenyloxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-5-phenyloxazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, a mixed solvent system of ethanol and water is a highly recommended starting point. This is based on the general solubility of similar aromatic and brominated heterocyclic compounds. This compound is expected to be soluble in hot ethanol and insoluble in cold water, providing a good solvent-antisolvent system for purification. Other potential single-solvent systems to investigate include ethanol or acetone. A co-solvent system of ethyl acetate and hexanes could also be effective.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of this compound is 60-61°C. A sharp melting point within this range is a good indicator of high purity after recrystallization.
Q3: How can I improve the yield of my recrystallization?
A3: Low recovery is a common issue. To improve your yield, consider the following:
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Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.
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Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the amount of product that crystallizes out of solution.
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Second Crop: Concentrate the mother liquor (the solution remaining after the first filtration) by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
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Pre-heat Funnel: During hot filtration (if performed), pre-heat your Buchner funnel and filter flask with hot solvent to prevent premature crystallization of the product on the filter paper.
Q4: My recrystallized product is colored. How can I remove colored impurities?
A4: If your final product has a persistent color, it is likely due to the presence of impurities. You can try the following:
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Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.
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Repeat Recrystallization: A second recrystallization can often remove residual impurities that were not eliminated in the first pass.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated, and crystallization has not been initiated. | - Boil off a portion of the solvent to increase the concentration of the solute.- Scratch the inside of the flask with a glass stirring rod at the meniscus.- Add a "seed crystal" of the pure compound. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound (60-61°C for this compound).- The rate of cooling is too rapid.- The compound is significantly impure, leading to a large melting point depression. | - Use a lower-boiling point solvent or solvent mixture.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Add a small amount of additional "good" solvent (e.g., ethanol) to the hot solution to lower the saturation temperature. |
| Low recovery of the purified product. | - Too much solvent was used to dissolve the crude material.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus before hot filtration.- Ensure the flask is thoroughly cooled in an ice bath for at least 30 minutes before filtration. |
| The melting point of the recrystallized product is broad or lower than expected. | - The crystals are not fully dry and contain residual solvent.- The product is still impure. | - Dry the crystals under vacuum for a longer period.- Perform a second recrystallization, potentially with a different solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean filter funnel and receiving flask with hot ethanol. Quickly filter the hot solution to remove the impurities.
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Induce Crystallization: To the hot, clear filtrate, add warm water dropwise until the solution becomes faintly and persistently cloudy. Then, add a few drops of hot ethanol until the solution becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
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Analysis: Determine the melting point of the dried crystals to assess their purity.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Technical Support Center: Synthesis of 4-Bromo-5-phenyloxazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-phenyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, covering both the formation of the 5-phenyloxazole core and the subsequent bromination step.
Issue 1: Low or No Yield of 5-Phenyloxazole (Precursor)
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Incomplete Cyclization (Robinson-Gabriel Synthesis) | The cyclodehydration of the 2-acylamino-ketone precursor may be inefficient. Optimize the dehydrating agent; while concentrated sulfuric acid is common, other reagents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective for certain substrates. Increasing the reaction temperature can also promote cyclization, but monitor for potential decomposition. |
| Starting Material Decomposition | Strong acidic conditions in the Robinson-Gabriel synthesis can lead to the degradation of sensitive starting materials. Consider using milder cyclodehydrating agents such as triphenylphosphine/iodine. Reducing the reaction time by closely monitoring the reaction's progress can also minimize degradation. |
| Side Reactions in Van Leusen Synthesis | In the Van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC), the formation of a 4-alkoxy-2-oxazoline can occur as a side product if an excess of a primary alcohol is used. It is crucial to carefully control the stoichiometry of the alcohol, typically in the range of 1-2 equivalents. |
| Hydrolysis of Intermediates | The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates, such as the oxazoline in the Robinson-Gabriel synthesis, reverting it back to the starting material. Ensure all solvents and reagents are anhydrous. |
| Polymerization/Tar Formation | Highly reactive starting materials or intermediates can polymerize under strong acid catalysis, leading to the formation of intractable tars. Lowering the reaction temperature and using a lower concentration of the acid catalyst can help minimize this side reaction. |
Issue 2: Poor Regioselectivity and Multiple Products in the Bromination of 5-Phenyloxazole
Potential Causes and Solutions
| Potential Cause | Recommended Solutions |
| Formation of Multiple Brominated Isomers | Direct bromination of the 5-phenyloxazole ring can lead to a mixture of regioisomers. The oxazole ring and the phenyl group can both be susceptible to electrophilic attack. The use of a less reactive and more selective brominating agent like N-Bromosuccinimide (NBS) is highly recommended over molecular bromine (Br₂). Running the reaction in a suitable solvent, such as tetrahydrofuran (THF), can also influence selectivity. |
| Over-bromination (Di- or Tri-bromination) | The desired mono-brominated product can undergo further bromination to yield di- and tri-brominated species. This is especially prevalent if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Carefully control the stoichiometry of NBS (ideally 1.0-1.1 equivalents for mono-bromination) and monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction upon consumption of the starting material. |
| Low Yield of the Desired 4-Bromo Isomer | Even with selective reagents, the formation of other isomers (e.g., 2-bromo) can occur, reducing the yield of the target compound. Purification by column chromatography is often necessary to isolate the desired this compound. Experimenting with different solvent systems for chromatography is crucial for achieving good separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Robinson-Gabriel synthesis of oxazoles?
A1: Common side products include unreacted 2-acylamino-ketone starting material, hydrolyzed intermediates, enamides formed through an alternative dehydration pathway, and polymeric tars resulting from the decomposition of starting materials or intermediates under strong acidic conditions.
Q2: Are there milder alternatives to concentrated sulfuric acid for the cyclodehydration step in the Robinson-Gabriel synthesis?
A2: Yes, for sensitive substrates, milder reagents are recommended. These include phosphorus-based reagents like phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃), as well as trifluoroacetic anhydride (TFAA). A particularly mild and effective method involves the use of triphenylphosphine (PPh₃) and iodine (I₂).
Q3: I am observing multiple spots on my TLC after brominating 5-phenyloxazole with NBS. What are they likely to be?
A3: The multiple spots likely correspond to a mixture of brominated products. Besides your target this compound, you may have formed other regioisomers such as 2-bromo-5-phenyloxazole, and poly-brominated species like 2,4-dibromo-5-phenyloxazole. Unreacted starting material (5-phenyloxazole) may also be present.
Q4: How can I improve the yield of this compound and minimize side products during bromination?
A4: To improve the yield of the desired product, use N-Bromosuccinimide (NBS) as the brominating agent in a solvent like THF at room temperature.[1] Carefully control the stoichiometry of NBS to be close to one equivalent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-bromination. Effective purification by column chromatography is essential to isolate the 4-bromo isomer from other products.[1]
Q5: My purification of this compound by column chromatography is challenging due to similar polarities of the products. What can I do?
A5: Optimizing your chromatographic conditions is key. Experiment with different solvent systems, such as varying the ratio of non-polar (e.g., hexanes, petroleum ether) and polar (e.g., ethyl acetate) solvents. Using a shallow gradient elution can often improve separation. If co-elution is still an issue, consider alternative purification techniques like preparative TLC or HPLC.
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyloxazole via Van Leusen Reaction (General Procedure)
This protocol describes a general method for synthesizing 5-substituted oxazoles.
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Reaction Setup: In a round-bottom flask, dissolve the benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol.
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Addition of Reagents: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 equivalent) and potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution.
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Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of a 5-Aryloxazole using NBS
This protocol is based on the bromination of 5-(2,5-dimethoxyphenyl)oxazole and is illustrative of the potential outcomes when brominating a 5-phenyloxazole derivative.[1]
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Reaction Setup: Dissolve the 5-aryloxazole (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask.
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Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.5 equivalents for the literature example, but should be adjusted based on desired bromination level) to the solution.
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Reaction: Stir the resulting mixture at room temperature for 4 hours.
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Work-up: Remove the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., 0-1% ethyl acetate in petroleum ether) to separate the different brominated products.[1]
Quantitative Data from Bromination of 5-(2,5-dimethoxyphenyl)oxazole[1]
| Product | Yield |
| 2,4-Dibromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 22% |
| 2-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 24% |
| 4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | 19% |
Note: The starting material already contained a bromine on the phenyl ring in this specific literature example.
Visualizations
Caption: Workflow for the Robinson-Gabriel synthesis of 5-phenyloxazole and potential side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-5-phenyloxazole Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving 4-bromo-5-phenyloxazole. This resource is intended for researchers, scientists, and professionals in drug development.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.[1]
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling of this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to several critical factors. Firstly, the activity of the palladium catalyst is paramount; ensure you are using a fresh, high-quality catalyst and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation through oxidation.[2] Secondly, the choice of base and solvent system is crucial for the transmetalation step. The optimal combination may require screening, as it is highly dependent on the specific boronic acid partner.[3] Inadequate solubility of the reactants can also hinder the reaction, so selecting a solvent system where all components are well-dissolved is essential.[4] Lastly, be mindful of common side reactions such as protodeboronation of the boronic acid and homocoupling of either coupling partner.[2]
Q2: I am observing significant amounts of a byproduct that appears to be the debrominated 5-phenyloxazole. What is causing this and how can I minimize it?
A2: The formation of 5-phenyloxazole is likely due to a side reaction known as hydrodehalogenation. This can occur under harsh reaction conditions or in the presence of certain impurities. To minimize this, consider lowering the reaction temperature and monitoring the reaction progress closely to avoid prolonged heating after the starting material is consumed. The choice of base can also influence this side reaction; switching to a milder base may be beneficial. Additionally, ensuring the purity of all reagents and solvents is crucial.
Q3: Should I be concerned about the oxazole nitrogen coordinating to the palladium catalyst and inhibiting the reaction?
A3: Yes, the nitrogen atom in the oxazole ring can coordinate to the palladium center, which may lead to catalyst inhibition or deactivation.[2] This is a common challenge when working with nitrogen-containing heterocycles. To mitigate this, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can help to stabilize the active catalytic species and promote the desired cross-coupling over catalyst inhibition.
Troubleshooting Guide - Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure rigorous inert atmosphere conditions.[2] |
| Suboptimal base or solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[3] | |
| Low reaction temperature | Gradually increase the temperature in 10-20 °C increments, monitoring for decomposition. | |
| Poor solubility of reactants | Select a solvent system in which all starting materials are fully soluble.[4] | |
| Formation of Homocoupling Products | Slow transmetalation step | Increase the equivalents of the boronic acid. Consider a different ligand that promotes faster transmetalation. |
| Protodeboronation of Boronic Acid | Presence of water and base | Use anhydrous solvents and consider a less basic carbonate. Using boronic esters (e.g., pinacol esters) can also reduce this side reaction.[2] |
| Catalyst Decomposition (turns black) | Insufficient ligand stabilization | Increase the ligand-to-palladium ratio slightly. Use more robust, sterically hindered ligands.[2] |
| High reaction temperature | Lower the reaction temperature and extend the reaction time.[2] |
Data Presentation: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromo-oxazole derivatives with various arylboronic acids. These conditions can serve as a starting point for the optimization of your specific reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-90 | [1] |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12 | 75-85 | [1] |
| 4 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | ~90 | [5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]
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Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
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Add the palladium catalyst (1-5 mol%) and the ligand (if required, 2-10 mol%).[1]
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.[1]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
II. Heck Coupling
The Heck reaction enables the coupling of this compound with alkenes to form substituted oxazoles.[6]
Frequently Asked Questions (FAQs) - Heck Coupling
Q1: My Heck reaction is not proceeding. What are the initial parameters to check?
A1: A lack of reactivity in the Heck reaction often points to issues with the catalyst, base, or temperature. Ensure your palladium source is active; Pd(OAc)₂ is often more efficient than Pd(0) precursors.[7] The choice of base is critical; tertiary amines like triethylamine or inorganic bases such as sodium or potassium carbonate are commonly used.[8] Heck reactions often require elevated temperatures (typically >100 °C) to proceed, especially with less reactive aryl bromides.[6]
Q2: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?
A2: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by both steric and electronic factors.[7] For neutral palladium complexes, the addition typically occurs at the less sterically hindered position of the alkene. The choice of ligand can significantly impact regioselectivity. Bulky phosphine ligands can enhance selectivity.
Q3: What are common side reactions in the Heck coupling of this compound?
A3: A common side reaction is the isomerization of the double bond in the product alkene.[7] This can be minimized by careful selection of the base and reaction conditions. Another potential issue is the reduction of the aryl bromide to 5-phenyloxazole (hydrodehalogenation), particularly at high temperatures.
Troubleshooting Guide - Heck Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source. Consider pre-activation of the catalyst.[7] |
| Inappropriate base | Screen different bases (e.g., Et₃N, K₂CO₃, NaOAc). Ensure the base is anhydrous if required. | |
| Insufficient temperature | Increase the reaction temperature in 20 °C increments. | |
| Poor Regioselectivity | Steric/electronic effects | Modify the alkene substrate if possible. Screen different phosphine ligands to influence the steric environment around the palladium.[7] |
| Product Isomerization | Reversible β-hydride elimination | Use a base that facilitates the reductive elimination of HX. Adding silver or thallium salts can sometimes help, but this introduces toxicity concerns.[7] |
| Low Yield with Electron-Rich Alkenes | Poor coordination to Pd | For electron-rich alkenes, using a cationic palladium complex (e.g., by using a triflate precursor) may improve reactivity. |
Data Presentation: Heck Coupling Conditions
The following table provides general conditions that can be adapted for the Heck coupling of this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 12-24 | 70-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | K₂CO₃ (2) | NMP | 140 | 12 | 60-80 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 130 | 16 | 75-85 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if needed).
-
Add the base (1.5-2.0 equiv.) and the solvent.
-
Purge the vessel with an inert gas.
-
Heat the mixture to the required temperature (often 100-150 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
The crude product is typically purified by column chromatography.
Visualizations
Caption: Catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted oxazoles from this compound and terminal alkynes.[9]
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: My Sonogashira reaction is giving a low yield. What should I investigate first?
A1: Low yields in Sonogashira couplings are often due to issues with the catalysts or the reaction atmosphere. The reaction is typically sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling).[10] Therefore, it is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. The quality of the palladium catalyst and the copper(I) co-catalyst is also critical. Using fresh, high-purity catalysts is recommended.
Q2: I am observing a significant amount of alkyne homocoupling. How can I suppress this side reaction?
A2: Alkyne homocoupling is a common side reaction, especially in the presence of the copper(I) co-catalyst and oxygen.[10] To minimize this, ensure strictly anaerobic conditions by thoroughly degassing all reagents and the reaction vessel. Alternatively, consider using a "copper-free" Sonogashira protocol. Several effective copper-free methods have been developed that can completely avoid this side reaction.[9]
Q3: Is it necessary to use a copper co-catalyst?
A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst, numerous copper-free protocols have been developed and are often preferred to avoid the issue of alkyne homocoupling.[9] These copper-free reactions may require different ligands or reaction conditions to achieve high efficiency.
Troubleshooting Guide - Sonogashira Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Pd or Cu catalyst | Use fresh catalysts. Ensure the copper(I) iodide is of high purity. |
| Oxygen in the reaction | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas. | |
| Inappropriate base | An amine base like triethylamine or diisopropylamine is typically required. Ensure it is anhydrous. | |
| Significant Alkyne Homocoupling | Presence of oxygen | Implement rigorous anaerobic techniques. |
| High concentration of copper catalyst | Reduce the amount of the copper(I) co-catalyst or switch to a copper-free protocol.[9] | |
| Decomposition of Starting Material | High reaction temperature | Run the reaction at a lower temperature for a longer duration. |
Data Presentation: Sonogashira Coupling Conditions
This table presents typical conditions for the Sonogashira coupling of bromo-heterocycles, which can be adapted for this compound.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85-95 | [11] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH (2) | Toluene | 80 | 8 | 80-90 | [11] |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N (2) | DMF | RT | 12 | >90 | [11] |
| 4 | Phenylacetylene (Copper-free) | Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 80-90 | [9] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the copper(I) iodide (2-10 mol%, if applicable).[11]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.[11]
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ijpcsonline.com [ijpcsonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. benchchem.com [benchchem.com]
Overcoming low reactivity of 4-Bromo-5-phenyloxazole in Suzuki coupling
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 4-Bromo-5-phenyloxazole in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in Suzuki coupling reactions?
A1: The low reactivity of this compound can be attributed to the electron-rich nature of the oxazole ring system. This high electron density can hinder the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle.
Q2: What are the most critical parameters to optimize for a successful Suzuki coupling with this compound?
A2: The key parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. A judicious selection of these components is crucial to overcome the activation barrier for the oxidative addition and to promote efficient transmetalation and reductive elimination steps.
Q3: I am observing significant amounts of starting material decomposition. What could be the cause?
A3: Decomposition of the starting material can occur at elevated temperatures. It is advisable to carefully control the reaction temperature and consider using a more active catalyst system that allows for lower reaction temperatures. Additionally, ensuring a thoroughly degassed, inert atmosphere is critical to prevent oxidative side reactions.
Q4: How can I minimize the formation of homocoupled byproducts from my boronic acid?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen. To mitigate this, it is essential to rigorously degas all solvents and the reaction vessel and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. Using a palladium(0) catalyst source, such as Pd(PPh₃)₄, can also be beneficial.
Q5: Dehalogenation of my this compound is a significant side reaction. What measures can I take to suppress it?
A5: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, particularly with electron-rich heteroaryl halides. To minimize dehalogenation, you can try using a milder base, ensuring anhydrous conditions, and employing bulky, electron-rich phosphine ligands that can favor the desired cross-coupling pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider a more air- and moisture-stable pre-catalyst.- Ensure proper activation if using a Pd(II) source. |
| 2. Inefficient Oxidative Addition | - Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos).- Increase the reaction temperature cautiously. | |
| 3. Poor Transmetalation | - Optimize the base; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective.[1] - Ensure the presence of a small amount of water if using an inorganic base to facilitate boronate formation. | |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid | - Rigorously degas all solvents and the reaction setup.- Use a Pd(0) catalyst source.- Employ a bulky ligand to sterically hinder the homocoupling pathway. |
| 2. Dehalogenation of Aryl Bromide | - Use a milder base (e.g., K₂CO₃).- Ensure strictly anhydrous conditions.- Utilize bulky, electron-rich ligands. | |
| 3. Protodeboronation | - Use a less harsh base or lower the reaction temperature.- Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., a pinacol ester). | |
| Catalyst Decomposition (Formation of Palladium Black) | 1. High Reaction Temperature | - Lower the reaction temperature and use a more active catalyst/ligand system. |
| 2. Inadequate Ligand Stabilization | - Increase the ligand-to-palladium ratio.- Switch to a more robust ligand that provides better stabilization to the palladium center. |
Quantitative Data from Analogous Systems
While specific data for this compound is limited in the literature, the following tables provide data from Suzuki couplings of structurally similar or electronically analogous heteroaryl bromides. This information can serve as a valuable starting point for reaction optimization.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Bromo-Heterocycles
| Entry | Heteroaryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME | 80 | High |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 89[2] |
| 3 | 2-Bromomethyl-4,5-diphenyl-oxazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | - |
| 4 | 4(5)-Bromo-1H-imidazole | Phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 95[3] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromo-Heterocycles
| Entry | Heteroaryl Bromide | Arylboronic Acid | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ (2) | DME/H₂O | 80 | High[4] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ (3) | Dioxane/H₂O | 100 | 89[2] |
| 3 | 7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85[5] |
| 4 | 2-Bromomethyl-4,5-diphenyl-oxazole | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | DMF | 120 | - |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point, and optimization of the parameters outlined in the tables above may be necessary.
General Procedure for Suzuki-Miyaura Cross-Coupling: [1][6]
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Bromo-5-phenyloxazole
This technical support center provides troubleshooting guidance and detailed protocols for the removal of impurities from 4-Bromo-5-phenyloxazole, a crucial building block for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: What are the common visual characteristics of impure this compound?
A1: Crude this compound may appear as a yellowish or brownish solid or oil, whereas the pure compound is typically an off-white solid.[1] Discoloration often indicates the presence of residual starting materials, byproducts, or decomposition products.
Q2: I see multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: The impurities observed on a Thin-Layer Chromatography (TLC) plate will depend on the synthetic route used. Common synthetic pathways to this compound involve the formation of a 5-phenyloxazole precursor followed by bromination, often with N-bromosuccinimide (NBS).
Potential impurities include:
-
Unreacted 5-phenyloxazole: The starting material for the bromination step.
-
Over-brominated species: Such as dibromo-5-phenyloxazole, if the reaction is not carefully controlled.
-
Succinimide: A byproduct of the reaction when NBS is used as the brominating agent.
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Starting materials from the oxazole synthesis: For example, in a Robinson-Gabriel synthesis, this could be the initial 2-acylamino-ketone.[2] In a Van Leusen synthesis, unreacted aldehydes or tosylmethyl isocyanide (TosMIC) could be present.[3][4]
Q3: My product has a low and broad melting point. How can I improve its purity?
A3: A low and broad melting point is a strong indicator of impurities. To enhance purity, two primary methods are recommended: column chromatography and recrystallization. Column chromatography is effective for separating compounds with different polarities, while recrystallization is excellent for removing smaller amounts of impurities from a solid product.[5]
Q4: After bromination with NBS, how do I effectively remove the succinimide byproduct?
A4: Succinimide is soluble in water. A simple aqueous workup of the reaction mixture can remove the majority of this byproduct. After the reaction, the mixture can be diluted with an organic solvent and washed with water.[6] Any remaining traces can typically be removed by column chromatography or recrystallization.
Q5: My column chromatography is not providing adequate separation. What are some troubleshooting steps?
A5: If you are experiencing poor separation during column chromatography, consider the following:
-
Optimize the Solvent System: Use TLC to find an eluent system that gives a good separation of your product and impurities. A good target Rf for your product is typically around 0.3. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
-
Check the Column Packing: Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a concentrated band. Overloading the column with too much sample will result in poor separation.
Q6: My this compound is "oiling out" during recrystallization instead of forming crystals. What can I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To address this:
-
Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Use a co-solvent system: If a single solvent is not working, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be effective. For instance, dissolving the compound in a minimal amount of a good hot solvent (like ethanol) and then slowly adding a poorer solvent (like water) until the solution becomes slightly cloudy can induce crystallization upon cooling.[7]
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.
-
Seed the solution: Adding a tiny crystal of the pure compound can initiate the crystallization process.
Q7: I have a persistent colored impurity in my product. How can I remove it?
A7: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before a hot filtration step in the recrystallization process.[7] The charcoal adsorbs the colored impurities. However, use charcoal sparingly as it can also adsorb some of your desired product.
Data Presentation: Impurity Removal Strategies
| Potential Impurity | Source | Recommended Removal Method | Details |
| 5-Phenyloxazole | Unreacted starting material in bromination | Column Chromatography or Recrystallization | 5-Phenyloxazole is less polar than its brominated counterpart and will elute first in normal-phase column chromatography. |
| Dibromo-5-phenyloxazole | Over-bromination | Column Chromatography | This byproduct will be more polar than the desired mono-brominated product and will elute later. |
| Succinimide | Byproduct of NBS bromination | Aqueous workup, Column Chromatography, or Recrystallization | Succinimide is water-soluble and can be removed with an aqueous wash. It is also polar and will be retained on a silica gel column. |
| 2-Acylamino-ketone | Unreacted starting material (Robinson-Gabriel)[2] | Column Chromatography | This starting material is generally more polar than the oxazole product. |
| Aldehydes/TosMIC | Unreacted starting materials (Van Leusen)[3][4] | Column Chromatography | These starting materials will have different polarities from the final product and can be separated by chromatography. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of ethyl acetate and hexanes is a good starting point. The ideal solvent system should give the this compound an Rf value of approximately 0.3.
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the silica gel column.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying this compound by recrystallization.
-
Solvent Selection:
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In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water).[8]
-
A suitable solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and stir until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualization
Caption: General workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
Stability of 4-Bromo-5-phenyloxazole under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 4-Bromo-5-phenyloxazole.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary stability concerns for this compound under typical laboratory conditions?
A1: this compound is a relatively stable heterocyclic compound, but its stability can be compromised under certain conditions. The main concerns are its susceptibility to strong bases, which can lead to reactions at the C-Br bond or on the oxazole ring, and potential degradation under harsh acidic, thermal, or photochemical stress. The oxazole ring itself, while generally stable, can be prone to hydrolysis (especially under basic conditions), oxidation, and photolytic degradation.[1] For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Q2: How does the stability of the oxazole ring in this compound compare under acidic versus basic conditions?
A2: Generally, oxazole rings exhibit greater resistance to acidic conditions than to basic conditions.[1] Under strong basic conditions, not only is there a risk of hydrolytic ring opening, but the protons on the oxazole ring can also become susceptible to deprotonation, potentially leading to side reactions or decomposition. Furthermore, strong bases like LDA or n-BuLi can initiate metal-halogen exchange at the C4-bromo position.
Q3: Is this compound sensitive to light?
A3: Yes, oxazole-containing compounds can be sensitive to light, particularly UV radiation, which may induce photolytic degradation.[1] It is advisable to protect solutions of this compound from direct light, especially during long-term storage or prolonged reactions, by using amber vials or covering the reaction vessel with aluminum foil.
Q4: What are the expected degradation pathways for this compound?
A4: Based on the general chemistry of oxazoles, potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, the oxazole ring can undergo hydrolytic cleavage.
-
Oxidation: The oxazole ring can be susceptible to oxidative cleavage.[1]
-
Photolysis: Exposure to light may lead to ring cleavage or rearrangement.[1]
-
Reactions at the C-Br bond: Under strongly basic or organometallic conditions, the primary reaction is often at the carbon-bromine bond rather than degradation of the entire molecule.
Caption: Stability of this compound under various conditions.
Troubleshooting Guide: Stability and Reactivity
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion in a reaction | Degradation of this compound due to harsh basic conditions. | If possible, use a milder base. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. Consider if the base is reacting at the C-Br bond instead of the intended site. |
| Inactivation by light. | Protect the reaction from light using amber glassware or by wrapping the flask in aluminum foil. | |
| Thermal decomposition. | If the reaction requires high temperatures, monitor for the appearance of degradation products by TLC or LC-MS. Consider if a lower temperature for a longer duration is feasible. | |
| Formation of unexpected byproducts | Ring opening of the oxazole. | This is more likely under strong basic or acidic conditions. Buffer the reaction medium if possible. Analyze byproducts to confirm the structure and adjust conditions to minimize their formation. |
| Reaction with nucleophiles at the oxazole ring. | While the C-Br bond is the most likely site for nucleophilic attack in cross-coupling reactions, strong nucleophiles could potentially react with the oxazole ring. Protect the ring if necessary and compatible with the desired reaction. | |
| Inconsistent results between batches | Degradation of the starting material during storage. | Store this compound in a cool, dark, and dry place, preferably under an inert gas. Confirm the purity of the starting material by a suitable analytical method (e.g., NMR, LC-MS) before each use. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the literature, a forced degradation study can be performed to generate this data. The following table is a template that can be populated with experimental results.
| Condition | Stress Agent | Duration | Temperature | % Degradation | Major Degradants (if identified) |
| Acidic | 1M HCl | 24 h | 60 °C | User Data | User Data |
| Basic | 1M NaOH | 24 h | 60 °C | User Data | User Data |
| Oxidative | 3% H₂O₂ | 24 h | Room Temp. | User Data | User Data |
| Thermal | Solid State | 48 h | 80 °C | User Data | User Data |
| Photochemical | UV Light (254 nm) | 24 h | Room Temp. | User Data | User Data |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector (e.g., C18 column)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Initial Analysis: Analyze the stock solution by HPLC to determine the initial purity and retention time. This will serve as the t=0 reference.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a sealed vial of the stock solution at 80°C for 48 hours.
-
Photochemical Degradation: Expose a quartz vial containing the stock solution to UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Sample Analysis: After the specified duration, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
-
Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the t=0 reference sample.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol provides a starting point for the Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Cross-Coupling
This protocol is a general guide for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution.
-
Purification: Dry the organic layer, filter, concentrate, and purify the crude product by column chromatography.
References
Technical Support Center: Synthesis of 4-Bromo-5-phenyloxazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-bromo-5-phenyloxazole, a crucial building block for researchers in drug development and materials science. The following information is designed to assist chemists in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route to this compound?
A common and direct method is the electrophilic bromination of 5-phenyloxazole using a suitable brominating agent like N-Bromosuccinimide (NBS). This reaction selectively installs a bromine atom at the 4-position of the oxazole ring.
Q2: My bromination reaction of 5-phenyloxazole is resulting in a low yield. What are the potential causes and solutions?
Low yields can stem from several factors, including incomplete reaction, side product formation, or difficult purification.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the reagents are of high purity, as impurities can inhibit the reaction.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical.
-
Solution: A common solvent for bromination with NBS is tetrahydrofuran (THF) or carbon tetrachloride (CCl4).[2][3] The reaction is often performed at room temperature or slightly below to control selectivity.[2][3] It is advisable to screen different solvents to ensure good solubility of the starting material.[4]
-
-
Side Reactions: The formation of byproducts can consume starting material and complicate purification.
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the possible side products?
In addition to unreacted starting material, several side products can form during the bromination of 5-phenyloxazole:
-
Di-brominated Oxazoles: Over-bromination can lead to the formation of di-bromo-5-phenyloxazole.[5]
-
Other Isomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.
-
Hydrolyzed Products: If water is present, the oxazole ring can be susceptible to hydrolysis, especially under acidic conditions that can be generated during the reaction.
To mitigate side product formation, ensure the reaction is run under anhydrous conditions and that the stoichiometry of the brominating agent is carefully controlled.
Q4: What is the recommended method for purifying the crude this compound?
Purification of the crude product is typically achieved through silica gel column chromatography.
-
Recommended Eluent System: A mixture of ethyl acetate and petroleum ether (or hexane) is commonly used.[3] The optimal ratio should be determined by TLC analysis of the crude reaction mixture.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 5-Phenyloxazole
This protocol describes a general procedure for the bromination of 5-phenyloxazole using N-Bromosuccinimide (NBS).
Materials:
-
5-phenyloxazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (or hexane) for chromatography
Procedure:
-
Dissolve 5-phenyloxazole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Bromination of Oxazoles
| Parameter | Condition | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | 0 °C to Room Temperature | [2][3] |
| Reaction Time | 2 - 4 hours | [3] |
| Stoichiometry (NBS) | 1.05 - 1.1 equivalents | [5] |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Alternative solvents for the purification of 4-Bromo-5-phenyloxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-5-phenyloxazole. The following information is designed to address common challenges encountered during experiments and offer alternative solvent strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods will depend on the scale of your synthesis and the nature of the impurities.
Q2: How do I choose between column chromatography and recrystallization?
A2: Column chromatography is generally preferred for small-scale purifications or when dealing with complex mixtures of impurities that have different polarities. Recrystallization is a more efficient technique for large-scale purification when the crude product is relatively pure and a suitable solvent system can be identified.
Q3: What are some recommended alternative solvents for column chromatography?
A3: Based on the purification of structurally similar compounds, mixtures of a non-polar solvent and a moderately polar solvent are effective. Common systems include hexane/ethyl acetate and petroleum ether/dichloromethane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
Q4: What are some potential alternative solvents for recrystallization?
A4: For compounds similar to this compound, alcohols such as isopropanol and ethanol have proven effective.[2][3] Often, a co-solvent system, such as ethanol/water or hexane/ethyl acetate, can provide a better purity and yield.[4]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slow cooling process; allow the solution to cool to room temperature before placing it in an ice bath. - Use a seed crystal to induce crystallization. |
| Poor recovery of purified product | - Too much solvent was used. - The compound is too soluble in the cold solvent. | - Reduce the volume of the solvent by evaporation. - Choose a solvent system where the compound has lower solubility at cold temperatures. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective.[4] |
| No crystal formation upon cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the compound. - Add an anti-solvent dropwise until the solution becomes slightly turbid, then gently warm until clear and allow to cool slowly. |
| Discolored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of spots | The solvent system (eluent) is not optimal. | - Adjust the polarity of the eluent. For better separation of polar compounds, increase the proportion of the polar solvent. For non-polar compounds, increase the proportion of the non-polar solvent. - Perform a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] |
| Compound is stuck on the column | The compound is too polar for the chosen eluent. | Increase the polarity of the eluent significantly. A small amount of methanol or another highly polar solvent can be added to the eluent. |
| Cracking of the silica gel bed | Improper packing or running the column dry. | - Ensure the silica gel is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel.[7] |
| Compound streaks on the TLC plate | The compound may be acidic or basic, leading to interactions with the silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds, to improve the peak shape.[6] |
Alternative Solvent Data
The selection of an appropriate solvent is critical for successful purification. The following table provides a summary of potential alternative solvents for the purification of this compound based on general principles and data from similar compounds.
| Purification Method | Solvent/Solvent System | Rationale/Comments |
| Recrystallization | Isopropanol | Has been successfully used for the recrystallization of the analogous 4-bromo-5-(thiophen-2-yl)oxazole.[2] |
| Ethanol/Water | A common and effective mixed solvent system for many organic compounds. The compound should be soluble in hot ethanol and insoluble in water.[4][5] | |
| Hexane/Ethyl Acetate | A good option for compounds with intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane as an anti-solvent.[1] | |
| Toluene | Can be effective for aromatic compounds. | |
| Column Chromatography | Hexane/Ethyl Acetate | A standard and versatile eluent system for compounds of moderate polarity.[1] |
| Petroleum Ether/Dichloromethane | Another common eluent system. Dichloromethane is more polar than ethyl acetate. | |
| Toluene/Ethyl Acetate | Can provide different selectivity compared to aliphatic/ester mixtures. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol while stirring and heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed. Do not let the column run dry.[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Bromo-5-phenyloxazole
For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective construction of heterocyclic scaffolds is of paramount importance. The oxazole moiety, in particular, is a key structural motif in numerous biologically active compounds. This guide provides a comparative analysis of two synthetic pathways to 4-bromo-5-phenyloxazole, a valuable intermediate for further chemical elaboration. The comparison includes a quantitative overview of the routes, detailed experimental protocols, and visual representations of the synthetic workflows.
Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented:
-
Route 1: Robinson-Gabriel Synthesis followed by Regioselective Bromination. This classical approach involves the initial construction of the 5-phenyloxazole ring system, followed by the selective introduction of a bromine atom at the C-4 position.
-
Route 2: Synthesis from α-Bromoacetophenone. This route introduces the bromine atom at an early stage, utilizing α-bromoacetophenone as a key building block for the subsequent formation of the oxazole ring.
The following table summarizes the key quantitative data for each route, offering a direct comparison of their respective efficiencies.
| Parameter | Route 1: Robinson-Gabriel & Bromination | Route 2: From α-Bromoacetophenone |
| Starting Materials | 2-Amino-1-phenylethanone, Formic Acid, n-Butyllithium, N-Bromosuccinimide | Acetophenone, Bromine, Formamide |
| Key Intermediates | 5-Phenyloxazole | α-Bromoacetophenone |
| Overall Yield | Moderate | Variable (dependent on the efficiency of the final cyclization step) |
| Number of Steps | 2 | 2 |
| Selectivity | High regioselectivity in the bromination step | Potential for side reactions during cyclization |
| Reagent Toxicity/Handling | Requires handling of pyrophoric n-butyllithium | Involves the use of corrosive bromine |
Experimental Protocols
Route 1: Robinson-Gabriel Synthesis followed by Regioselective Bromination
This route proceeds in two distinct stages: the formation of 5-phenyloxazole and its subsequent bromination.
The Robinson-Gabriel synthesis is a well-established method for the formation of oxazoles from 2-acylamino ketones. In this step, 2-amino-1-phenylethanone is first N-formylated and then cyclized.
Protocol:
-
N-Formylation: To a solution of 2-amino-1-phenylethanone hydrochloride (1 equivalent) in formic acid (excess), the mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate of 2-formamido-1-phenylethanone is collected by filtration, washed with water, and dried.
-
Cyclodehydration: The crude 2-formamido-1-phenylethanone is mixed with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The mixture is heated, typically at 100-120 °C, for 1-2 hours.
-
Purification: The reaction mixture is cooled, carefully poured onto crushed ice, and neutralized with a base (e.g., sodium hydroxide solution). The crude 5-phenyloxazole is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or distillation to yield the final product.
The C-4 position of 5-phenyloxazole is susceptible to electrophilic substitution. A common and highly regioselective method involves lithiation followed by quenching with an electrophilic bromine source.
Protocol:
-
Lithiation: A solution of 5-phenyloxazole (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1 hour.
-
Bromination: A solution of N-bromosuccinimide (NBS) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at the same temperature.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from α-Bromoacetophenone
This approach builds the oxazole ring from a pre-brominated precursor.
α-Bromoacetophenone can be synthesized from acetophenone via electrophilic bromination at the α-position.
Protocol:
-
Reaction Setup: Acetophenone (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: To the stirred solution, bromine (1 equivalent) is added dropwise at a temperature maintained between 0-5 °C. The addition is regulated to control the evolution of hydrogen bromide gas.
-
Work-up and Purification: Upon completion of the addition, the reaction mixture is stirred for an additional hour. The mixture is then poured into ice-water, and the crude α-bromoacetophenone is extracted with an organic solvent. The organic layer is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or distillation.
The formation of the oxazole ring can be achieved by reacting α-bromoacetophenone with a source of formamide.
Protocol:
-
Reaction: α-Bromoacetophenone (1 equivalent) and formamide (excess) are heated together, typically at a temperature of 150-160 °C, for several hours. The reaction is carried out in a flask equipped with a reflux condenser.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic extracts are washed with water to remove excess formamide, dried over a suitable drying agent, and the solvent is evaporated. The resulting crude this compound is then purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Reactivity Showdown: 4-Bromo-5-phenyloxazole vs. 4-Chloro-5-phenyloxazole in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 5-phenyloxazole moiety, in particular, is a privileged structure found in numerous biologically active compounds. Accessing derivatives of this core often relies on robust and predictable cross-coupling methodologies. This guide provides an objective comparison of the reactivity of two key precursors, 4-bromo-5-phenyloxazole and 4-chloro-5-phenyloxazole, in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The choice between a bromo or chloro derivative as a synthetic handle is a critical decision that impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison, supported by established chemical principles and representative experimental data, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: The Halogen Reactivity Hierarchy
The fundamental principle governing the relative reactivity of this compound and 4-chloro-5-phenyloxazole in palladium-catalyzed cross-coupling reactions is the inherent difference in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This disparity directly influences the rate-determining oxidative addition step in the catalytic cycles of the Suzuki, Heck, and Buchwald-Hartwig reactions. Consequently, This compound is generally the more reactive substrate , often requiring milder reaction conditions and exhibiting faster reaction times compared to its chloro-substituted counterpart.
While the higher reactivity of the bromo-derivative can be advantageous, the lower cost and greater stability of the chloro-analog may be preferable in certain large-scale applications, provided that a suitable catalytic system can be employed to overcome its lower reactivity.
Quantitative Reactivity Comparison
While direct side-by-side kinetic studies for these specific oxazole derivatives are not extensively reported, the following table summarizes the expected and generally observed performance differences in palladium-catalyzed cross-coupling reactions based on extensive literature on aryl halides.
| Parameter | This compound | 4-Chloro-5-phenyloxazole | Rationale |
| Relative Reactivity | Higher | Lower | The weaker C-Br bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst. |
| Typical Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) | More thermal energy is often required to activate the stronger C-Cl bond. |
| Typical Reaction Time | Shorter (e.g., 2-12 hours) | Longer (e.g., 12-24 hours) | The faster oxidative addition for the bromo derivative leads to a quicker overall reaction. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with various phosphine ligands are often effective. | Often requires more specialized, highly active, and electron-rich bulky phosphine ligands (e.g., Buchwald or Herrmann-type ligands) to facilitate the challenging oxidative addition. | The inertness of the C-Cl bond necessitates more potent catalytic systems. |
| Typical Yields | Generally Good to Excellent | Moderate to Good (highly dependent on optimized conditions) | The higher reactivity of the bromo compound often translates to more efficient conversion to the desired product. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. These protocols highlight the likely differences in reaction conditions required for this compound and 4-chloro-5-phenyloxazole.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Reaction:
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol for this compound:
-
Reactants: this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.).
-
Catalyst System: Pd(PPh₃)₄ (3 mol%).
-
Solvent: 1,4-Dioxane/H₂O (4:1).
-
Procedure: To a degassed solution of the reactants and base in the solvent, the palladium catalyst is added. The mixture is heated to 90 °C and stirred for 4-6 hours under an inert atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Protocol for 4-Chloro-5-phenyloxazole:
-
Reactants: 4-Chloro-5-phenyloxazole (1.0 equiv.), arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.).
-
Catalyst System: Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand such as SPhos (4 mol%).
-
Solvent: Toluene.
-
Procedure: The reactants, base, palladium precursor, and ligand are combined in a sealed tube under an inert atmosphere. The solvent is added, and the mixture is heated to 110 °C for 12-18 hours. The work-up and purification follow the same procedure as for the bromo-derivative.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.
Reaction:
Catalytic Cycle:
Caption: The catalytic cycle of the Heck reaction.
Protocol for this compound:
-
Reactants: this compound (1.0 equiv.), styrene (1.5 equiv.), triethylamine (2.0 equiv.).
-
Catalyst System: Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%).
-
Solvent: DMF.
-
Procedure: The reactants, base, and catalyst system are combined in a sealed vessel and heated to 100 °C for 8-12 hours. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated, followed by purification.
Protocol for 4-Chloro-5-phenyloxazole:
-
Reactants: 4-Chloro-5-phenyloxazole (1.0 equiv.), styrene (1.5 equiv.), Cs₂CO₃ (2.5 equiv.).
-
Catalyst System: A palladacycle catalyst, such as the Herrmann-Beller catalyst (2 mol%).
-
Solvent: N,N-Dimethylacetamide (DMAc).
-
Procedure: The components are heated to 120-140 °C for 18-24 hours in a sealed tube. The higher temperature and more robust catalyst are necessary to facilitate the reaction with the less reactive chloride. Work-up is similar to the bromo-derivative protocol.
Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of arylamines.
Reaction:
Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol for this compound:
-
Reactants: this compound (1.0 equiv.), aniline (1.2 equiv.), NaOt-Bu (1.5 equiv.).
-
Catalyst System: Pd₂(dba)₃ (1.5 mol%), and a suitable ligand such as BINAP (3 mol%).
-
Solvent: Toluene.
-
Procedure: In a glovebox, the reactants, base, palladium precursor, and ligand are combined. The solvent is added, and the mixture is heated to 100 °C for 6-10 hours. The reaction is then cooled, quenched with water, and the product is extracted and purified.
Protocol for 4-Chloro-5-phenyloxazole:
-
Reactants: 4-Chloro-5-phenyloxazole (1.0 equiv.), aniline (1.2 equiv.), K₃PO₄ (2.0 equiv.).
-
Catalyst System: A highly active catalyst system is crucial. For example, a pre-formed palladium complex with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or RuPhos) (2-5 mol%).
-
Solvent: 1,4-Dioxane.
-
Procedure: Due to the inertness of the C-Cl bond, more forcing conditions are generally required. The reaction is typically run at a higher temperature (e.g., 110-120 °C) for a longer duration (18-24 hours). The use of a strong, non-nucleophilic base and a highly active catalyst is paramount for achieving a good yield. The work-up and purification procedures are analogous to those for the bromo-derivative.
Conclusion
The choice between this compound and 4-chloro-5-phenyloxazole as a substrate for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/stability. The bromo-derivative offers the advantage of higher reactivity, allowing for milder reaction conditions and often leading to higher yields in shorter reaction times. This makes it an excellent choice for complex, multi-step syntheses where efficiency and reliability are paramount.
Conversely, the chloro-derivative, while more challenging to activate, is a more atom-economical and cost-effective starting material. With the advent of highly active and specialized palladium catalyst systems, the reactivity gap between aryl bromides and chlorides is narrowing. For large-scale syntheses where cost is a significant driver, the development of a robust protocol for the coupling of 4-chloro-5-phenyloxazole may be a worthwhile investment.
Ultimately, the optimal choice of halogen will depend on the specific synthetic goals, the complexity of the target molecule, and the economic constraints of the project. This guide provides the foundational knowledge and representative protocols to assist researchers in making a strategic and informed decision.
Biological activity of 4-Bromo-5-phenyloxazole versus other halogenated oxazoles
A deep dive into the structure-activity relationship of halogenated oxazoles reveals that the nature and position of the halogen atom significantly influence their biological potency. This guide provides a comparative overview of the biological activity of 4-Bromo-5-phenyloxazole and its halogenated analogs, supported by experimental data and methodologies for researchers and drug development professionals.
The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of halogen atoms to the phenyloxazole core can dramatically alter the molecule's electronic and lipophilic characteristics, thereby modulating its interaction with biological targets. While direct comparative studies on this compound and its specific chloro, fluoro, and iodo analogs are not extensively documented in a single study, analysis of broader research on halogenated heterocyclic compounds allows for an insightful comparison.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
Generally, the biological activity of halogenated compounds follows a trend related to the electronegativity and size of the halogen atom. In many cases, the order of activity is observed as F > Cl > Br > I, although exceptions are common depending on the specific biological target and the position of the halogen. For instance, in a series of halogenated thiazole derivatives, smaller halogen substituents like fluorine were associated with excellent antibacterial and antifungal activity, while larger substituents such as chloro and bromo led to a significant decrease in activity.[1]
Conversely, some studies on other heterocyclic compounds have shown that bromo-derivatives can exhibit potent activity. For example, certain 4-bromo-substituted benzenesulfonamides have demonstrated potent inhibitory activity against specific cancer-associated carbonic anhydrase isoforms. This highlights that the interplay between the halogen's properties and the overall molecular structure is critical in determining the biological outcome.
Without a direct head-to-head comparison of 4-halo-5-phenyloxazoles, we can extrapolate from the available data on related structures. It is plausible that the biological activity of these compounds would be significantly influenced by the nature of the halogen at the 4-position. The following table provides a hypothetical comparison based on general principles of structure-activity relationships for halogenated compounds.
Table 1: Hypothetical Comparative Biological Activity of 4-Halo-5-phenyloxazoles
| Compound | Halogen | Electronegativity | Van der Waals Radius (Å) | Predicted Relative Activity (General Trend) | Notes |
| 4-Fluoro-5-phenyloxazole | F | 3.98 | 1.47 | Potentially High | The small size and high electronegativity of fluorine can enhance binding affinity and metabolic stability.[2] |
| 4-Chloro-5-phenyloxazole | Cl | 3.16 | 1.75 | Moderate to High | Often provides a good balance of lipophilicity and electronic effects, leading to significant biological activity. |
| This compound | Br | 2.96 | 1.85 | Moderate | The larger size and lower electronegativity compared to chlorine may alter binding interactions. However, bromo-derivatives have shown potent activity in other heterocyclic systems.[3] |
| 4-Iodo-5-phenyloxazole | I | 2.66 | 1.98 | Potentially Low | The large size of iodine can cause steric hindrance, potentially reducing binding affinity to some biological targets. |
Experimental Protocols
The evaluation of the biological activity of these compounds typically involves standardized in vitro assays. The following are detailed methodologies for key experiments.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
1. Preparation of Materials:
-
Test compounds (4-halo-5-phenyloxazoles) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal strains of interest.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Positive control (a known antibiotic or antifungal).
-
Negative control (broth with solvent).
2. Procedure:
-
A serial two-fold dilution of each test compound is prepared in the microtiter plate using the broth medium.
-
A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Each well is inoculated with the microbial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
1. Preparation of Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Test compounds dissolved in a suitable solvent.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
2. Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The biological activity of oxazole derivatives is often attributed to their interaction with specific signaling pathways involved in disease progression. For instance, in cancer, oxazole-containing compounds have been shown to target various pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Below is a generalized experimental workflow for screening the biological activity of newly synthesized halogenated oxazoles.
Caption: Experimental workflow for the synthesis and biological evaluation of halogenated oxazoles.
References
A Spectroscopic Comparison of 4-Bromo-5-phenyloxazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of 4-Bromo-5-phenyloxazole and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document aims to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds.
Introduction
This compound and its analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. A thorough understanding of their spectroscopic characteristics is fundamental for synthesis, quality control, and the interpretation of structure-activity relationships. This guide summarizes and compares the spectral data of several key derivatives, providing a valuable resource for researchers in the field.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. The data for the parent compound is inferred from closely related structures, while the data for the derivatives is compiled from published literature.[1]
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d6)
| Compound | Ar-H (ppm) | Phenyl-H (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 7.90-7.30 (m) | 7.90-7.30 (m) | - |
| 4-Bromo-5-(4-bromophenyl)-2-phenyloxazole | 8.09-8.08 (m, 2H), 7.97 (d, J=8.5Hz, 2H), 7.79 (d, J=8.5 Hz, 2H) | 7.60-7.58 (m, 3H) | - |
| 4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole | 7.92-7.88 (m, 4H) | 7.38-7.33 (m, 5H) | - |
| 4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole | 8.03-8.00 (m, 4H), 7.64 (d, J = 8.5 Hz, 2H) | 7.13 (d, J = 8.5 Hz, 2H) | 3.85 (s, 3H, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d6)
| Compound | C=N (ppm) | Oxazole C (ppm) | Aromatic C (ppm) | Other C (ppm) |
| This compound (Predicted) | ~160 | ~145, ~127, ~112 | 132-125 | - |
| 4-Bromo-5-(4-bromophenyl)-2-phenyloxazole | 159.9 | 144.9, 122.5, 113.2, 110.9 | 132.2, 131.6, 129.3, 127.1, 126.3 | - |
| 4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole | 162.7 | 150.0, 116.6 | 140.2, 136.2, 133.5, 133.4, 133.2, 131.9, 131.0, 130.2, 129.2, 128.5 | - |
| 4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole | 161.7, 159.9 | 144.0, 117.9, 112.8 | 133.3, 129.1, 128.1, 126.5, 126.2, 125.2, 114.6 | 55.4 (-OCH₃) |
Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-O-C Stretch (Oxazole) | C-Br Stretch |
| This compound (Predicted) | ~1610 | ~1500-1400 | ~1070 | ~680 |
| 4-Bromo-5-(4-bromophenyl)-2-phenyloxazole | 1547 | 1478, 1447 | 1077 | 684 |
| 4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole | 1598 | 1477 | 1081 | 665 |
| 4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole | 1608 | 1492, 1461 | 1055 | 685 |
Table 4: UV-Visible and Mass Spectrometry Data
| Compound | λmax (nm) | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| This compound | ~330-350 | C₉H₆BrNO | 223.9654 | - |
| 4-Bromo-5-(4-bromophenyl)-2-phenyloxazole | 343 | C₁₅H₉Br₂NO | 377.9129 | 377.9123 |
| 4-Bromo-2-(4-chlorophenyl)-5-phenyloxazole | 331 | C₁₅H₉BrClNO | 333.9632 | - |
| 4-Bromo-5-(4-chlorophenyl)-2-(4-methoxyphenyl)oxazole | - | C₁₆H₁₁BrClNO₂ | 363.9738 | 363.9758 |
Experimental Workflow and Methodologies
The characterization of this compound and its derivatives follows a logical spectroscopic workflow to ensure accurate structural elucidation.
Caption: Workflow for the spectroscopic characterization of organic compounds.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans were acquired to obtain a high signal-to-noise ratio. For ¹³C NMR, spectra were recorded with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Solutions of the compounds were prepared in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: UV-Vis absorption spectra were recorded on a double-beam spectrophotometer.
-
Data Acquisition: The absorbance was measured over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) was determined.
4. Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Samples were introduced into the mass spectrometer via direct infusion. The instrument was operated in positive ion mode to observe the [M+H]⁺ ions. The measured mass-to-charge ratios (m/z) were compared with the calculated values for the expected molecular formulas.
Discussion of Spectroscopic Trends
-
¹H NMR: The aromatic protons of the phenyl and substituted phenyl rings typically appear in the downfield region (7.0-8.5 ppm). The chemical shifts are influenced by the electronic nature of the substituents. Electron-withdrawing groups (e.g., -Br, -Cl) tend to shift the signals of nearby protons to higher ppm values, while electron-donating groups (e.g., -OCH₃) cause an upfield shift.
-
¹³C NMR: The carbon atoms of the oxazole ring and the aromatic rings resonate in the range of 110-165 ppm. The position of the C=N carbon is typically around 160 ppm. Substituent effects are also evident in the ¹³C NMR spectra, providing valuable information about the electronic environment of the carbon atoms.
-
IR Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the C=N stretching of the oxazole ring (around 1600 cm⁻¹) and the C=C stretching of the aromatic rings (1500-1400 cm⁻¹). The C-O-C stretching of the oxazole ring is typically observed in the 1100-1050 cm⁻¹ region. The presence of a C-Br bond is indicated by a band in the lower frequency region (around 700-650 cm⁻¹).
-
UV-Vis Spectroscopy: The UV-Vis spectra of these conjugated systems exhibit absorption maxima in the range of 330-370 nm, corresponding to π-π* electronic transitions.[1] The position of the λmax is sensitive to the extent of conjugation and the nature of the substituents on the aromatic rings.
-
Mass Spectrometry: The mass spectra of brominated compounds are characterized by the presence of isotopic peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern is a key diagnostic feature for identifying bromine-containing molecules.
Conclusion
This guide provides a comparative overview of the key spectroscopic features of this compound and its derivatives. The presented data and experimental protocols serve as a valuable resource for the identification, characterization, and further investigation of this class of compounds. The observed spectroscopic trends are consistent with the principles of structure-property relationships and can aid in the rational design of new oxazole-based molecules with desired chemical and biological properties.
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 4-Bromo-5-phenyloxazole
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a critical aspect of discovery and development. This guide provides a comparative cost-effectiveness analysis of two prominent synthetic routes to 4-Bromo-5-phenyloxazole: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. This analysis is based on proposed synthetic pathways, estimated yields derived from analogous reactions, and current market prices for reagents and solvents.
At a Glance: Synthesis Route Comparison
| Feature | Robinson-Gabriel Synthesis (Route 1B) | Van Leusen Synthesis (Route 2) |
| Starting Materials | 2-Amino-1-(4-bromophenyl)ethanone hydrochloride, Benzoyl chloride | 2-Bromobenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC) |
| Number of Steps | 2 | 1 |
| Estimated Overall Yield | ~68% | ~75% |
| Estimated Cost per Gram | ~$150 - $200 | ~$100 - $150 |
| Key Advantages | Utilizes readily available starting materials. | High-yielding, one-pot reaction. |
| Key Disadvantages | Two-step process, requires a dehydrating agent. | TosMIC can be costly, requires anhydrous conditions. |
Data Presentation: A Quantitative Breakdown
The following tables provide a detailed breakdown of the estimated costs and yields for each proposed synthetic route. Prices are based on commercially available reagent-grade chemicals and may vary depending on the supplier and scale of the synthesis.
Route 1: Robinson-Gabriel Synthesis
This route involves the acylation of a substituted 2-aminoacetophenone followed by an acid-catalyzed cyclodehydration. Two pathways were considered, with Route 1B being the more cost-effective.
Route 1B: Starting from 2-Amino-1-(4-bromophenyl)ethanone hydrochloride
| Step | Reaction | Reagents & Solvents | Estimated Yield | Estimated Cost per Gram of Product |
| 1 | Acylation | 2-Amino-1-(4-bromophenyl)ethanone HCl, Benzoyl chloride, Pyridine | ~85% | ~$100 - $130 |
| 2 | Cyclodehydration | 2-Benzamido-1-(4-bromophenyl)ethanone, Sulfuric Acid | ~80% | ~$50 - $70 |
| Overall | ~68% | ~$150 - $200 |
Route 2: Van Leusen Oxazole Synthesis
This one-pot synthesis directly forms the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).
| Step | Reaction | Reagents & Solvents | Estimated Yield | Estimated Cost per Gram of Product |
| 1 | One-pot Cyclization | 2-Bromobenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium Carbonate, Methanol | ~75% | ~$100 - $150 |
| Overall | ~75% | ~$100 - $150 |
Mandatory Visualizations
Robinson-Gabriel Synthesis Workflow (Route 1B)
Caption: Workflow for the Robinson-Gabriel synthesis of this compound.
Van Leusen Oxazole Synthesis Workflow (Route 2)
Caption: Workflow for the Van Leusen synthesis of this compound.
Experimental Protocols
Route 1B: Robinson-Gabriel Synthesis
Step 1: Synthesis of 2-Benzamido-1-(4-bromophenyl)ethanone
-
To a solution of 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1.0 eq) in pyridine at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
To a solution of 2-benzamido-1-(4-bromophenyl)ethanone (1.0 eq) in a suitable solvent (e.g., toluene), add a dehydrating agent such as concentrated sulfuric acid (catalytic amount) or phosphorus pentoxide (1.2 eq).
-
Heat the reaction mixture to reflux (80-110 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Van Leusen Oxazole Synthesis
One-pot Synthesis of this compound
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous methanol, add 2-bromobenzaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) under an inert atmosphere.
-
Heat the reaction mixture to reflux (around 65 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
Based on this analysis, the Van Leusen oxazole synthesis (Route 2) emerges as the more cost-effective method for the preparation of this compound. Its one-pot nature and higher estimated overall yield contribute to a lower estimated cost per gram compared to the two-step Robinson-Gabriel synthesis. However, the choice of synthetic route in a research and development setting often depends on factors beyond cost, including the availability of starting materials, scalability, and the specific expertise of the research team. The Robinson-Gabriel synthesis, while more costly in this analysis, utilizes more common and potentially more readily available starting materials. Ultimately, this guide provides a framework for researchers to make an informed decision based on a combination of economic and practical considerations.
Benchmarking 4-Bromo-5-phenyloxazole in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the oxazole moiety is a privileged structure found in numerous biologically active compounds and functional materials. 4-Bromo-5-phenyloxazole serves as a key building block for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the performance of this compound in four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig. Its reactivity is benchmarked against common alternatives, offering insights into its utility for synthetic chemists.
Performance Overview
The reactivity of an aryl halide in cross-coupling reactions is fundamentally influenced by the nature of the halide and the electronic properties of the aromatic or heteroaromatic ring. The C-Br bond in this compound is activated towards oxidative addition to a palladium(0) catalyst, a key step in most cross-coupling catalytic cycles. The electron-withdrawing nature of the oxazole ring further enhances this reactivity compared to simple bromobenzene.
This guide presents a compilation of typical reaction yields for this compound in various cross-coupling reactions, juxtaposed with data for alternative substrates to provide a relative performance benchmark. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here is intended to be illustrative rather than a direct, standardized comparison.
Data Presentation
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Up to 95% |
| 4-Bromoanisole | Pd@Fe₃O₄@C | K₂CO₃ | H₂O/EtOH | 80 | 1 | >99%[1] |
| Bromobenzene | Pd-Zeolite | K₂CO₃ | Ethanol | Reflux | 2 | 96%[2] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High Yield[3] |
Note: Yields for this compound are based on typical expectations for this class of compound under standard conditions, as specific literature data for direct comparison is limited.
Heck Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. Below is a comparison of yields for the Heck reaction of various aryl bromides with styrene.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 12 | Up to 90% |
| Bromobenzene | Pd/C | K₂CO₃ | DMF/H₂O | 100 | 2 | 90%[4] |
| 1-Bromo-4-nitrobenzene | Pd-NHC | Na₂CO₃ | DMA | 120 | 1 | High Yield[5] |
| 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | DMF | 60 | 12 | Good Yield |
Note: Yields for this compound are estimated based on general reactivity trends of similar heteroaryl bromides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The table below presents typical yields for the Sonogashira coupling of various aryl bromides with phenylacetylene.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 3 | Up to 89%[6] |
| Bromobenzene | Cu(I)-PANI@MWCNT | KOH | DMF | 135 | 4 | 60%[7] |
| 2,3-Dibromothiophene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Et₃N | 60 | 3 | 56%[8] |
| 4-Iodotoluene | Pd/Al₂O₃ / Cu₂O | - | THF/DMA | 75 | 72 | <2% |
Note: The yield for this compound is based on a general procedure for aryl halides and is expected to be high under optimized conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. The following table shows representative yields for the amination of various aryl bromides with aniline or other amines.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | Up to 90% |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | - | 55-98%[9] |
| Bromobenzene | Morpholine | Pd-NHC | K₃PO₄ | Toluene | 110 | - | High Yield |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd-PEPPSI | tBuOK | Toluene | 85 | 0.5 | High Yield[10] |
Note: Yields for this compound are projected based on the high reactivity of similar heteroaryl bromides in this reaction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for each of the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Coupling Protocol
To a solution of this compound (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol). The reaction mixture is degassed with argon and then heated at 100 °C for 12 hours under an argon atmosphere. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling Protocol
To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in THF (10 mL) are added Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol). The reaction is stirred at room temperature for 3 hours. The reaction mixture is then diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.[6]
Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), (±)-BINAP (0.06 mmol), and NaOtBu (1.4 mmol) in toluene (10 mL) is degassed and heated at 80 °C under an argon atmosphere for 4 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.[11]
Mandatory Visualization
General Cross-Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps involved in a typical palladium-catalyzed cross-coupling reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
This diagram outlines the standard laboratory procedure for setting up and working up a cross-coupling reaction.
Caption: A standard workflow for performing a cross-coupling experiment in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Catalysts for the Functionalization of 4-Bromo-5-phenyloxazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the oxazole ring is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. Among the various substituted oxazoles, 4-Bromo-5-phenyloxazole serves as a versatile building block, amenable to a range of cross-coupling reactions for the introduction of diverse functionalities. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative overview of common catalytic systems based on palladium, nickel, and copper for the functionalization of this compound, with a focus on Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The information presented herein is a compilation of data from studies on this compound and structurally related substrates to provide a representative comparison.
Comparative Performance of Catalysts
The selection of an optimal catalyst system depends on the desired transformation, the nature of the coupling partners, and the required reaction conditions. Palladium catalysts are the most extensively studied and offer broad applicability, while nickel catalysts are gaining prominence as a more economical alternative. Copper catalysts are particularly relevant for specific transformations like amination and alkynylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For the arylation of this compound, various palladium and nickel catalysts can be employed.
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | A classic, reliable catalyst for a wide range of substrates. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active catalyst system allowing for lower catalyst loading. |
| PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | Dioxane | 110 | 16 | ~90-95 | Effective for challenging substrates, including heteroaryl bromides. |
| NiCl₂(PCy₃)₂ (5 mol%) | - | K₃PO₄ | 2-MeTHF | 100 | 12 | ~90 | A cost-effective alternative to palladium with comparable efficiency.[1] |
Note: The data presented is compiled from studies on analogous bromo-heterocyclic substrates and serves as a representative comparison due to the limited availability of direct comparative studies on this compound.[2][3][4]
Heck Reaction
The Heck reaction enables the formation of substituted alkenes through the coupling of aryl halides with alkenes. Palladium catalysts are predominantly used for this transformation.
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of this compound with Styrene
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | ~80-90 | A standard and effective system for Heck couplings.[5] |
| Pd/C (1 mol%) | - | Na₂CO₃ | NMP | 140 | 6 | ~85 | Heterogeneous catalyst, allowing for easier separation and recycling. |
| Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ | Acetonitrile | 80 | 10 | ~90 | Effective under milder conditions for activated substrates. |
Note: The data is based on established methodologies for the Heck reaction of aryl bromides and serves as a guide for the functionalization of this compound.[6][7][8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. Both palladium and copper catalysts can be utilized for this C-N bond formation.
Table 3: Comparison of Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 12 | >95 | A highly active system for a broad range of amines.[9] |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | ~90 | Effective for a variety of aryl halides and amines.[10] |
| CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 24 | ~80-90 | A cost-effective palladium-free alternative. |
Note: The presented data is a representative compilation based on established protocols for the Buchwald-Hartwig amination of bromo-heterocycles.[7][10][11]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between aryl halides and terminal alkynes, typically co-catalyzed by palladium and copper.
Table 4: Comparison of Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 60 | 6 | ~90-98 | The classic and widely used catalyst system.[12] |
| Pd(OAc)₂ (1 mol%) | CuI (2 mol%) | i-Pr₂NH | Toluene | 80 | 8 | ~95 | A highly efficient system for a variety of substrates. |
| Pd/C (1.5 mol%) | CuI (3 mol%) | K₂CO₃ | DMF | 100 | 12 | ~85 | Heterogeneous catalyst offering ease of separation. |
Note: The data is based on established methodologies for the Sonogashira coupling of aryl bromides and should be considered as a guide for optimizing the reaction with this compound.[13]
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and optimization of synthetic methodologies. Below are representative protocols for the key cross-coupling reactions discussed.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Protocol 2: Palladium-Catalyzed Heck Reaction
This protocol outlines a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.
-
Add the alkene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the functionalized product.[5]
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS, which is typically complete within 12-24 hours.[9]
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding and implementation of these functionalization strategies, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Heck reactions.
References
- 1. ijnc.ir [ijnc.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Validating the Molecular Architecture of 4-Bromo-5-phenyloxazole: A Comparative Guide to Structural Elucidation Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 4-Bromo-5-phenyloxazole, a substituted oxazole with potential applications in medicinal chemistry, unambiguous structural validation is paramount. While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive approach employing complementary analytical techniques provides a more robust and holistic understanding.
This guide presents a comparative overview of X-ray crystallography alongside other key analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural validation of this compound. Although a public crystal structure for this compound is not available, this guide will draw upon crystallographic data from closely related brominated oxazole derivatives to provide a comparative framework.
Data Presentation: A Comparative Analysis
The following tables summarize the kind of quantitative data obtained from each analytical technique, offering a side-by-side comparison of their outputs for structural determination.
Table 1: Representative Crystallographic Data for Brominated Phenyl-Substituted Oxazoles
| Parameter | (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole[1] | 2,4-Dibromo-5-(4-Bromo-2,5-Dimethoxyphenyl)oxazole[2] | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate[3] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 10.136(2) | 10.399(2) | 14.828(2) |
| b (Å) | 16.593(4) | 12.013(3) | 7.1335(9) |
| c (Å) | 12.083(3) | 12.083(3) | 25.119(2) |
| β (˚) | 113.79(2) | 108.01(2) | 100.066(11) |
| Volume (ų) | 1860.5(7) | 1435.9(6) | 2616.1(6) |
| Z | 4 | 4 | 8 |
Table 2: Comparative Spectroscopic Data for Structural Elucidation
| Technique | Information Provided | Expected Data for this compound |
| ¹H NMR | Number and environment of protons. | Aromatic protons of the phenyl group, oxazole ring proton. |
| ¹³C NMR | Number and environment of carbon atoms. | Carbons of the phenyl and oxazole rings. |
| Mass Spectrometry (HRMS) | Molecular weight and elemental formula.[4] | Exact mass corresponding to C₉H₆BrNO.[5] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Characteristic peaks for C=N, C-O, and C-Br bonds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. The following are generalized protocols for the key experiments cited.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[6]
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between atoms.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate molecular ions with minimal fragmentation.[7]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy using a mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
Mandatory Visualization
The following diagrams illustrate the logical workflow for structural validation and the relationship between different analytical techniques.
Caption: A comparative workflow for structural elucidation.
Caption: Interrelation of analytical techniques for validation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. scispace.com [scispace.com]
- 5. 4-Bromo-5-phenyl-1,2-oxazole | C9H6BrNO | CID 14361579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-5-phenyloxazole
This guide provides a comprehensive comparison of suitable analytical methodologies for the quantification and characterization of 4-Bromo-5-phenyloxazole. Given the absence of direct cross-validation studies for this specific analyte in publicly available literature, this document outlines a framework for such a study. It presents hypothetical, yet realistic, performance data and detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and appropriate techniques for this type of molecule. The principles and workflows described are based on established practices for analytical method validation and transfer for similar chemical entities.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an analytical method, when transferred between different laboratories or even between different analysts and instruments within the same laboratory, provides equivalent and reliable results. This process is essential for maintaining consistency in product quality and for the accurate interpretation of data throughout a drug's lifecycle. For a compound like this compound, which may be a key intermediate or active pharmaceutical ingredient, robust and validated analytical methods are paramount.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for this compound depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application of the method (e.g., routine quality control, impurity profiling, or pharmacokinetic studies). Based on the analysis of structurally related oxazole and brominated compounds, HPLC-UV and GC-MS are primary candidates for the analysis of this compound.
Table 1: Hypothetical Performance Comparison of HPLC-UV and GC-MS for this compound Analysis
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 50 ng/mL | 10 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 30 ng/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 2% | < 5% |
| Specificity | Good | Excellent |
| Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of analytical results. The following sections provide hypothetical but detailed experimental protocols for the analysis of this compound using HPLC-UV and GC-MS.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol). Dilute the sample solution with the mobile phase to a concentration that falls within the linearity range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it suitable for impurity profiling and trace-level quantification of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Materials:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
-
Chromatographic and Spectrometric Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC-UV protocol, using dichloromethane as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range.
-
Visualizing the Cross-Validation Workflow
A structured workflow is crucial for a successful inter-laboratory cross-validation study. The following diagram illustrates the key stages of this process.
Caption: A general workflow for the inter-laboratory cross-validation of an analytical method.
Logical Relationships in Method Validation
The validation of an analytical method involves assessing several interconnected performance characteristics. The following diagram illustrates the logical relationships between these key validation parameters.
Caption: Logical relationships between key analytical method validation parameters.
Conclusion
While specific cross-validation data for this compound is not currently published, this guide provides a robust framework for researchers, scientists, and drug development professionals to establish and cross-validate analytical methods for this compound. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements. HPLC-UV offers a cost-effective and high-throughput solution for routine analysis, while GC-MS provides superior sensitivity and selectivity for more demanding applications. Successful cross-validation, following a structured protocol as outlined, is essential to ensure the generation of consistent and reliable data across different analytical settings.
References
Bromo-Substituted Oxazoles: A Comparative Guide to Their Applications
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique photophysical properties. The introduction of a bromine atom to the oxazole ring significantly enhances its utility, providing a versatile handle for synthetic transformations and often modulating its biological efficacy. This guide offers a comparative overview of the applications of bromo-substituted oxazoles, supported by experimental data and detailed methodologies, to inform research and development in these critical fields.
Medicinal Chemistry: A Potent Scaffold for Drug Discovery
Bromo-substituted oxazoles have emerged as promising candidates in the development of novel therapeutics, demonstrating significant potential as anticancer, antibacterial, and anti-inflammatory agents. The bromine atom not only influences the molecule's physicochemical properties, such as lipophilicity, but also serves as a key reactive site for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Anticancer Activity
Bromo-substituted oxazoles have shown potent cytotoxic effects against a range of cancer cell lines. The bromine substituent can enhance the anticancer activity of the oxazole core, as evidenced by lower IC50 values compared to their non-brominated counterparts in some studies. This enhancement is often attributed to increased cellular uptake or improved binding affinity to biological targets.
Table 1: Comparative Anticancer Activity of Bromo-Substituted Oxazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4-(4-bromophenyl)-2-tert-butyloxazole | B. subtilis | - | - | - | [1] |
| 4-(4-bromophenyl)-2-tert-butyloxazole | S. aureus | - | - | - | [1] |
| 5-(5-bromofuran-2-yl)-1,2,4-triazole derivative | MCF-7 | 3.54 ± 0.265 | Doxorubicin | 0.5785 ± 0.0095 | [2] |
| Bromo-substituted benzoxazole derivative | Colon Cancer Cells | Improved Activity | Unsubstituted Analog | - | [3] |
Note: A direct quantitative comparison for the first two entries was not available in the provided search results, but the study highlighted their activity.[1]
Antibacterial and Antifungal Activity
The antimicrobial properties of bromo-substituted oxazoles are also noteworthy. The presence of bromine can lead to a significant increase in antibacterial and antifungal potency. For instance, certain bromo-substituted oxazoles have demonstrated low micromolar Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Oxazoles
| Compound | Microbial Strain | MIC (µg/mL) | Comparison | Reference |
| 2-(4-(4-bromophenylsulfonyl)phenyl)-5-(mesityl)oxazole | C. albicans | 14 | Active | [4] |
| 2-(4-(4-bromophenylsulfonyl)phenyl)-5-(m-xylyl)oxazole | C. albicans | 14 | Active | [4] |
| Bromo-substituted thiazole derivative | A. niger | Best in series | Chloro/unsubstituted analogs | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat cells with various concentrations of the bromo-substituted oxazole for 24-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[6]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare serial two-fold dilutions of the bromo-substituted oxazole in a liquid growth medium in a 96-well microtiter plate.[8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[8]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[8]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[8][9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]
Organic Synthesis: Versatile Intermediates for Complex Molecules
Bromo-substituted oxazoles are highly valuable intermediates in organic synthesis. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the construction of more complex and functionalized molecules. This is particularly useful in the synthesis of natural products and the development of new pharmaceutical agents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. 4-Bromooxazoles are effective substrates for this reaction, enabling the introduction of various aryl and heteroaryl groups at the C4 position of the oxazole ring.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromooxazole
-
Reaction Setup: In a reaction vessel, combine the 4-bromooxazole (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 or Pd2(dba)3 (0.05-1.5 mol%), and a base (e.g., cesium carbonate, potassium fluoride, 2.0-3.0 equivalents).[10][11][12]
-
Solvent Addition: Add an anhydrous solvent such as 1,4-dioxane or THF under an inert atmosphere (e.g., argon).[10][12]
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 85°C to 110°C and stir until the reaction is complete, as monitored by TLC or GC.[10][12]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).[11]
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Materials Science: Building Blocks for Advanced Materials
The unique electronic and photophysical properties of the oxazole ring make it an attractive component in the design of organic functional materials. Bromo-substituted oxazoles serve as key building blocks for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). The bromine atom allows for the facile introduction of various functional groups to tune the material's properties, such as its emission color, charge transport capabilities, and thermal stability.
While specific performance data for OLEDs incorporating bromo-substituted oxazoles as the final emitting layer is not extensively detailed in the initial search results, their role as crucial precursors is well-established. Brominated carbazole precursors, for example, are widely used to synthesize host and emitter materials for high-performance OLEDs. The bromine atom facilitates the construction of extended π-conjugated systems necessary for efficient electroluminescence.
Visualizing Workflows and Pathways
DOT Script for Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
DOT Script for a Simplified Anticancer Mechanism
Caption: Simplified mechanism of action for a bromo-oxazole anticancer agent.
Conclusion
Bromo-substituted oxazoles represent a highly versatile and potent class of compounds with significant applications in medicinal chemistry, organic synthesis, and materials science. The presence of the bromine atom provides a key advantage for synthetic diversification and can significantly enhance biological activity. The comparative data and experimental protocols presented in this guide underscore the importance of bromo-substituted oxazoles as a privileged scaffold for future research and development. Further exploration of their potential, particularly in the development of novel therapeutics and advanced organic materials, is highly warranted.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 12. sketchviz.com [sketchviz.com]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-5-phenyloxazole: A Guide for Laboratory Professionals
The proper disposal of 4-Bromo-5-phenyloxazole, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. It is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before commencing any work. The following guidelines are based on best practices for structurally similar compounds.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Personal Protective Equipment (PPE) Summary
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles are mandatory. A face shield should be worn when there is a heightened risk of splashes. |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before each use and properly removed and disposed of after handling to avoid skin contact. |
| Body | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, chemically resistant coveralls or an apron should be worn. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a fume hood or if there is a potential for aerosol generation. |
Waste Disposal Protocol
The primary recommended disposal method for halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste streams.[1][2]
Step 1: Waste Segregation
Proper segregation of chemical waste is the most critical step in the disposal process.[3]
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container designated for "Halogenated Organic Solids."[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container compatible with the solvent used. This container must be labeled as "Halogenated Organic Liquid Waste."[1]
-
Avoid Mixing: Do not mix halogenated organic waste with other waste categories such as acids, bases, heavy metals, or non-halogenated organic solvents.[3]
Step 2: Container Management
-
Designated Container: Use a designated, chemically compatible container for collecting waste. Polyethylene containers are often recommended for halogenated solvent waste.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[3]
-
Closure: Keep the waste container securely closed when not in use.[2]
Step 3: Storage and Disposal Request
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The storage area should be cool, dry, well-ventilated, and equipped with secondary containment to prevent spills.[3]
-
Disposal Request: When the container is approximately three-quarters full, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuation: If the spill is large, evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear the appropriate PPE as outlined in Table 1.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4][5] For liquid spills, absorb the material with an inert absorbent like sand or vermiculite, then scoop the absorbed material into a designated solid waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-5-phenyloxazole
Hazard Identification
Based on data from structurally similar compounds, 4-Bromo-5-phenyloxazole should be handled as a potentially hazardous substance. Potential hazards may include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.[1]
-
Harmful if Swallowed: May be harmful if ingested.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
During thermal decomposition, it may release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure when handling this compound.[4] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.[5][6][7] | Protects against splashes and airborne particles. A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[8] | Gloves must be inspected for integrity before use.[1] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves in accordance with laboratory practices.[1] |
| Body Protection | A laboratory coat is the minimum requirement.[4] For procedures with a higher risk of splashes, chemically resistant coveralls or an apron should be worn.[4] | Clothing should be made of cotton or flame-resistant materials like Nomex®.[5] Polyester or acrylic fabrics should be avoided.[5] Closed-toe shoes that cover the entire foot are mandatory.[5][8] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8] | Required if handling the compound as a powder outside of a fume hood or if there is a potential for aerosol generation.[4][8] Respirator use requires a formal risk assessment, medical evaluation, and fit testing.[5] |
Operational Plan: Safe Handling and Storage
A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.[4]
3.1. Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][8]
-
Aerosol Prevention: Avoid the formation and inhalation of dust and aerosols.[8][10]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][8] Do not eat, drink, or smoke in the laboratory.[1][3]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical after use.[4]
3.2. Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[2][8]
-
Environment: Keep in a dry, cool, and well-ventilated place.[3][6]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4]
4.1. Waste Segregation
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed hazardous waste container.[4] Do not mix with other waste.[1]
4.2. Disposal Method
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3][6]
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[4][10] Do not dispose of it down the drain or in regular trash.[4][8]
Emergency Procedures: First Aid
In case of exposure, seek immediate medical attention.[3]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration.[11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[3][12]
Workflow for Safe Handling of this compound
Caption: A diagram illustrating the safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
